PluriSIn #2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2,4-dioxo-N-phenylpyrimidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3/c12-8-6-15(11(18)14-9(8)16)10(17)13-7-4-2-1-3-5-7/h1-6H,(H,13,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXNTSRWKSCFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876650 | |
| Record name | 1(2H)-PYRIMIDINECARBOXAMIDE, 5-FLUORO-3,4-DICHLO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56563-17-8 | |
| Record name | 1-Phenylcarbamoyl-5-fluoroureacil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056563178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(2H)-PYRIMIDINECARBOXAMIDE, 5-FLUORO-3,4-DICHLO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PluriSIn #2 in Human Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human pluripotent stem cells (hPSCs), encompassing both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine. However, their clinical application is hampered by the risk of teratoma formation from residual undifferentiated cells. PluriSIn #2 is a small molecule that selectively induces apoptosis in undifferentiated hPSCs, offering a potential solution for improving the safety of hPSC-based therapies. This technical guide provides an in-depth analysis of the mechanism of action of this compound in hPSCs. It details the molecular target, the downstream signaling pathways affected, and the experimental methodologies used to elucidate this mechanism. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.
Core Mechanism of Action: Transcriptional Repression of TOP2A
This compound exerts its selective cytotoxicity towards hPSCs by targeting Topoisomerase II alpha (TOP2A), an enzyme uniquely essential for the survival of these cells. Unlike many conventional topoisomerase inhibitors that block the enzyme's catalytic activity, this compound acts by specifically repressing the transcription of the TOP2A gene. This leads to a significant reduction in TOP2A protein levels, ultimately triggering apoptosis in undifferentiated hPSCs.[1]
TOP2A is a Unique Vulnerability of hPSCs
Gene expression analyses reveal that TOP2A is highly and specifically expressed in undifferentiated hPSCs. Upon differentiation, its expression is rapidly downregulated.[1] This pluripotency-specific expression is linked to the core pluripotency transcription factors. The critical dependence of hPSCs on TOP2A for survival was confirmed through siRNA-mediated knockdown of TOP2A, which resulted in hPSC death.[1]
Signaling Pathway and Molecular Interactions
The mechanism of this compound involves the transcriptional control of a key survival factor in hPSCs. The following diagram illustrates the proposed signaling pathway leading to this compound-induced apoptosis in hPSCs.
References
An In-depth Technical Guide on the Cellular Pathways Affected by PluriSIn #2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
PluriSIn #2 is a small molecule that selectively induces apoptosis in human pluripotent stem cells (hPSCs), while sparing differentiated cell types. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment. The primary mechanism of action of this compound is the selective transcriptional inhibition of Topoisomerase II alpha (TOP2A), an enzyme highly expressed in and essential for the survival of undifferentiated hPSCs. This inhibition leads to a reduction in TOP2A protein levels, ultimately triggering a downstream apoptotic cascade. This document details the molecular mechanism of this compound, its effects on cellular pathways, quantitative data from relevant studies, and detailed experimental protocols for the key assays used to characterize its activity.
Introduction
The use of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), in regenerative medicine holds immense promise. However, a significant hurdle for their therapeutic application is the risk of teratoma formation from residual undifferentiated cells. PluriSIns (Pluripotent Stem Cell-Specific Inhibitors) are a class of small molecules designed to address this challenge by selectively eliminating tumorigenic hPSCs. This compound has been identified as a potent and selective compound for this purpose.[1][2]
Mechanism of Action of this compound
This compound's selectivity for hPSCs is attributed to its unique mechanism of action targeting a vulnerability specific to the pluripotent state.
Transcriptional Inhibition of Topoisomerase II alpha (TOP2A)
The primary target of this compound is the transcriptional regulation of the TOP2A gene.[1] TOP2A is a nuclear enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. Undifferentiated hPSCs exhibit high levels of TOP2A expression, and this high expression is essential for their survival.[1]
Treatment with this compound leads to a significant reduction in TOP2A mRNA and subsequently, a decrease in TOP2A protein levels within hPSCs.[1] It is important to note that this compound does not directly inhibit the enzymatic activity of the TOP2A protein itself, but rather acts at the level of gene expression.[1]
The following diagram illustrates the workflow for identifying the mechanism of action of this compound.
Cellular Pathways Affected by this compound
The transcriptional repression of TOP2A by this compound initiates a cascade of events culminating in the apoptotic demise of hPSCs.
DNA Damage Response and Cell Cycle Arrest
Topoisomerase II alpha is critical for resolving DNA topological problems that arise during replication and transcription. Its depletion can lead to the accumulation of DNA damage and stalled replication forks, which in turn activates the DNA damage response (DDR) pathway. While the direct link between this compound-mediated TOP2A downregulation and the DDR has not been explicitly detailed in the primary literature for this specific compound, it is a well-established consequence of TOP2A inhibition.
Apoptosis Induction
The ultimate fate of hPSCs treated with this compound is apoptosis.[1] Pluripotent stem cells are known to have a low threshold for apoptosis, a mechanism thought to safeguard the genome of the developing embryo. The inhibition of TOP2A, a critical survival factor, triggers this intrinsic apoptotic program. The p53 pathway is a key regulator of apoptosis in hPSCs in response to DNA damage.[3][4] It is plausible that the cellular stress induced by TOP2A depletion activates p53, leading to the transcription of pro-apoptotic genes.
The following diagram depicts the proposed signaling pathway affected by this compound.
References
- 1. Human Pluripotent Stem Cells for High-Throughput Drug Screening and Characterization of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Pluripotent Stem Cells for High-Throughput Drug Screening and Characterization of Small Molecules. | Semantic Scholar [semanticscholar.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
PluriSIn #2: A Technical Guide to Preventing Teratoma Formation from Human Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
The safe application of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), in regenerative medicine is hampered by the risk of teratoma formation from residual undifferentiated cells. PluriSIn #2 has been identified as a small molecule that selectively eliminates these tumorigenic hPSCs, offering a promising strategy to enhance the safety of hPSC-derived cell therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available data on its efficacy, and relevant experimental protocols.
Core Concept: Selective Elimination of hPSCs via TOP2A Inhibition
This compound is a selective transcriptional inhibitor of Topoisomerase II alpha (TOP2A). TOP2A is an enzyme essential for resolving DNA topological problems during replication and transcription. Notably, TOP2A is highly and specifically expressed in undifferentiated hPSCs and its expression is critical for their survival. Upon differentiation, TOP2A expression is downregulated. This compound leverages this unique dependency by repressing the transcription of the TOP2A gene, leading to a significant reduction in TOP2A protein levels. This targeted depletion of TOP2A induces cell death specifically in the undifferentiated hPSC population, while sparing their differentiated progeny.
Signaling Pathway and Mechanism of Action
The core pluripotency transcription factors—OCT4, SOX2, and NANOG—form a critical regulatory network that maintains the self-renewal and pluripotent state of hPSCs. This network directly or indirectly governs the expression of genes essential for pluripotency, including TOP2A. This compound intervenes in this pathway by inhibiting the transcriptional activation of TOP2A, thereby disrupting a vital process for hPSC survival.
Mechanism of this compound action in hPSCs.
Quantitative Data on hPSC Elimination
While the primary literature identifies this compound as a selective inhibitor of hPSCs, specific quantitative data regarding its efficacy in preventing teratoma formation is not extensively detailed. The initial high-throughput screening that identified the PluriSIn series of compounds focused primarily on PluriSIn #1 for in-depth teratoma analysis. However, the foundational research on this compound confirms its ability to induce cell death in undifferentiated hPSCs.
The following table summarizes the known effects of this compound on hPSC viability. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific hPSC lines and differentiation protocols.
| Compound | Target | Effective Concentration (in vitro) | Treatment Duration (in vitro) | Outcome | Reference |
| This compound | Transcriptional Repression of TOP2A | Not explicitly stated in primary literature for teratoma prevention. | Not explicitly stated for teratoma prevention. | Selective elimination of undifferentiated hPSCs. | Ben-David et al., 2015, Stem Cells |
Experimental Protocols
Detailed, standardized protocols for the application of this compound in preventing teratoma formation are not yet established in published literature. However, based on the methodology for similar small molecules and the mechanism of action of this compound, a general workflow can be proposed.
General Workflow for hPSC Elimination Using this compound
Unraveling the Cytotoxic Precision of PluriSIn #1 on Pluripotent Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cytotoxic effects of PluriSIn #1 on pluripotent stem cells (PSCs), providing a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation. PluriSIn #1 has emerged as a critical tool for selectively eliminating undifferentiated PSCs, a crucial step in ensuring the safety of PSC-based cell therapies by mitigating the risk of teratoma formation.[1][2][3] While the user query specified "PluriSIn #2," the scientific literature predominantly investigates and details the activity of "PluriSIn #1" as the exemplary compound from the PluriSIn (Pluripotent Stem Cell-Specific Inhibitor) class. This guide will, therefore, focus on the well-documented effects of PluriSIn #1.
Core Mechanism of Action: Targeting Lipid Metabolism for Selective Apoptosis
PluriSIn #1 exerts its selective cytotoxicity by inhibiting stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids, particularly oleic acid.[1][4] Human pluripotent stem cells exhibit a unique dependence on this metabolic pathway for their survival.[1][2] Inhibition of SCD1 by PluriSIn #1 leads to a cascade of cellular events culminating in apoptosis.[1][2] This process includes endoplasmic reticulum (ER) stress and the attenuation of protein synthesis.[1][2] A critical aspect of PluriSIn #1's utility is its selectivity; it effectively eliminates undifferentiated human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) while sparing differentiated cell types.[4][5]
Below is a diagram illustrating the signaling pathway of PluriSIn #1-induced apoptosis in pluripotent stem cells.
Quantitative Data on PluriSIn #1 Cytotoxicity
The following table summarizes the key quantitative data regarding the cytotoxic effects of PluriSIn #1 on human pluripotent stem cells.
| Parameter | Value | Cell Type | Reference |
| Effective Concentration | 20 µM | Human iPS cell-derivatives (iPSD) | [6][7] |
| Treatment Duration for Apoptosis Induction | 1 day | Nanog-positive iPSD | [6][7] |
| Treatment Duration for Elimination of Undifferentiated Cells | 4 days | Nanog-positive stem cells in iPSD cultures | [6][7] |
| Effect on Pluripotency Marker | ~16-fold downregulation of Nanog mRNA | iPSD | [6] |
Note: While an exact IC50 value from a comprehensive dose-response study is not explicitly stated in the reviewed literature, a concentration of 20 µM has been consistently shown to be effective in inducing apoptosis in undifferentiated pluripotent cells.
Detailed Experimental Protocols
To facilitate the study of PluriSIn #1's cytotoxic effects, this section provides detailed methodologies for key experiments.
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[8][9]
Materials:
-
Pluripotent stem cells
-
PluriSIn #1
-
Opaque-walled multiwell plates (96- or 384-well)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Seed pluripotent stem cells in an opaque-walled multiwell plate at a desired density and culture overnight.
-
Treat the cells with a serial dilution of PluriSIn #1 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24-72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control pluripotent stem cells
-
Annexin V-fluorochrome conjugate (e.g., FITC, PE)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the cells, including any floating cells from the culture medium.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.[5]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube and centrifuge.
-
Resuspend the cell pellet in 200 µL of 1X Binding Buffer.
-
Add 5 µL of PI Staining Solution and incubate for 5-15 minutes on ice, protected from light.[5]
-
Analyze the cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Situ Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, directly in cultured cells.
Materials:
-
Cells cultured on coverslips or chamber slides
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Rinse the cells with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells with deionized water.
-
Follow the manufacturer's instructions for the specific TUNEL assay kit to label the fragmented DNA with the TdT enzyme and fluorescently labeled dUTPs. This typically involves an incubation step of 60 minutes at 37°C.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Experimental and Logical Workflow Visualization
The following diagram outlines a typical experimental workflow for assessing the cytotoxic effects of PluriSIn #1 on pluripotent stem cells.
References
- 1. Reprogramming and differentiation-dependent transcriptional alteration of DNA damage response and apoptosis genes in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 7. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. ch.promega.com [ch.promega.com]
PluriSIn #2: A Targeted Approach to Eliminate Pluripotent Stem Cells by Disrupting the Core Pluripotency Network
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The selective elimination of undifferentiated pluripotent stem cells (PSCs) is a critical step for the safe application of PSC-based therapies, given the tumorigenic potential of residual undifferentiated cells. PluriSIn #2 has emerged as a potent small molecule that selectively induces apoptosis in human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), while sparing differentiated cell types. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the pluripotency network, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.
Core Mechanism: Targeting the Pluripotency-Specific Dependency on TOP2A
This compound exerts its selective cytotoxicity by targeting a key vulnerability of pluripotent stem cells: their unique dependence on the high expression of DNA topoisomerase II alpha (TOP2A).
Key Findings:
-
Selective TOP2A Repression: this compound does not directly inhibit the enzymatic activity of TOP2A. Instead, it acts at the transcriptional level, selectively repressing the expression of the TOP2A gene in hPSCs.[1] This leads to a significant reduction in TOP2A protein levels, ultimately triggering apoptosis.
-
hPSC-Specific TOP2A Expression: The high expression of TOP2A is a characteristic feature of undifferentiated hPSCs and is crucial for their survival.[1] Upon differentiation, the expression of TOP2A is rapidly downregulated, rendering differentiated cells insensitive to the effects of this compound.[1]
-
Dependence on Core Pluripotency Factors: The expression of TOP2A in hPSCs is intricately linked to the core pluripotency transcription factors OCT4, SOX2, and NANOG.[1] These factors are known to co-occupy the promoter regions of genes essential for maintaining the pluripotent state. While direct binding of OCT4, SOX2, and NANOG to the TOP2A promoter has been suggested, further research is needed to fully elucidate the precise regulatory mechanism.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on hPSCs, based on available data.
| Parameter | Cell Type | This compound Concentration | Observation | Reference |
| Cell Viability | hESCs | 10 µM | Significant decrease in cell viability | [1] |
| Fibroblasts | 10 µM | No significant effect on cell viability | [1] | |
| TOP2A mRNA Expression | hESCs | 10 µM (24h treatment) | ~70% reduction | [1] |
| TOP2A Protein Level | hESCs | 10 µM (48h treatment) | Significant reduction | [1] |
Table 1: Effect of this compound on Cell Viability and TOP2A Expression. This table illustrates the selective impact of this compound on hPSCs compared to differentiated cells, highlighting the reduction in TOP2A expression.
Signaling Pathways and Logical Relationships
The mechanism of this compound action can be visualized as a disruption of a critical node in the pluripotency network.
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound disrupts the pluripotency network by repressing the transcription of the TOP2A gene, which is essential for hPSC survival and is regulated by the core pluripotency factors OCT4, SOX2, and NANOG. This leads to a depletion of TOP2A protein and subsequent induction of apoptosis in pluripotent cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Human Pluripotent Stem Cell Culture
Objective: To maintain high-quality, undifferentiated hPSCs for subsequent experiments.
Materials:
-
hPSC line (e.g., H9 ESCs or a relevant iPSC line)
-
Matrigel-coated culture plates
-
mTeSR™1 or other appropriate hPSC maintenance medium
-
Dispase or other non-enzymatic cell dissociation reagent
-
ROCK inhibitor (e.g., Y-27632)
Protocol:
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Change the medium daily.
-
Passage the cells every 4-6 days using Dispase. Briefly treat the cells with Dispase to detach the colonies, then gently scrape and break the colonies into small clumps.
-
Re-plate the cell clumps onto new Matrigel-coated plates in mTeSR™1 medium supplemented with ROCK inhibitor for the first 24 hours to enhance survival.
This compound Treatment and Viability Assay
Objective: To assess the dose-dependent effect of this compound on hPSC viability.
Materials:
-
This compound (stock solution in DMSO)
-
Undifferentiated hPSCs and a control differentiated cell line (e.g., fibroblasts)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Protocol:
-
Plate hPSCs and differentiated cells in separate 96-well plates at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in the respective cell culture media. Include a DMSO-only control.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plates for 48-72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Normalize the data to the DMSO-treated control and plot the dose-response curve to determine the IC50 value.
References
Methodological & Application
Application Notes and Protocols for Purification of Differentiated Cell Cultures Using PluriSIn #2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of residual undifferentiated pluripotent stem cells (PSCs) in differentiated cell cultures poses a significant challenge for their use in research and clinical applications, primarily due to the risk of teratoma formation. PluriSIn #2 is a small molecule that selectively eliminates human pluripotent stem cells (hPSCs), offering a valuable tool for purifying differentiated cell populations. This document provides detailed application notes and protocols for the effective use of this compound in purifying differentiated cell cultures.
Mechanism of Action
This compound selectively induces apoptosis in undifferentiated hPSCs by functioning as a transcriptional inhibitor of Topoisomerase II alpha (TOP2A).[1] TOP2A is a key enzyme that is highly and uniquely expressed in hPSCs and is essential for their survival.[1] Its expression is downregulated upon differentiation. This compound does not directly inhibit the enzymatic activity of TOP2A but rather represses its transcription, leading to a significant reduction in TOP2A protein levels.[1] This depletion of TOP2A in hPSCs, which are dependent on its activity, triggers a cascade of events culminating in apoptosis and cell death.[1] Differentiated cells, which have lower TOP2A expression, are largely unaffected by this compound treatment.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound on pluripotent and differentiated cells.
Table 1: Effect of this compound on Pluripotent Stem Cells and Neural Stem Cells
| Cell Type | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| Human Pluripotent Stem Cells (hPSCs) | 20 | 24 hours | Massive cell death | [2] |
| Neural Stem Cells (NSCs) | 20 | Not specified | Significant decrease in Top2a expression, blockage of neurosphere formation, G0/G1 cell cycle arrest, no significant apoptosis | [2] |
Table 2: Summary of this compound Selectivity
| Cell Type | Effect of this compound Treatment | Reference |
| Undifferentiated Human Pluripotent Stem Cells | Selective elimination | [1] |
| Various Differentiated Cell Types | Spared | [1] |
Experimental Protocols
This section provides a detailed protocol for the purification of differentiated cell cultures using this compound.
Materials
-
This compound (e.g., Amsbio, Arctom)
-
Differentiated cell culture containing residual pluripotent stem cells
-
Appropriate cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Apoptosis assay kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Protocol
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Treatment of Differentiated Cell Culture:
-
Culture your differentiated cells according to your standard protocol. This protocol is applicable to a mixed population of differentiated cells and residual undifferentiated hPSCs.
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentration. A starting concentration of 20 µM is recommended based on available data.[2] It is advisable to perform a dose-response experiment (e.g., 5, 10, 20, 40 µM) to determine the optimal concentration for your specific cell line and differentiation protocol.
-
Remove the existing medium from the cell culture and replace it with the medium containing this compound.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.
3. Post-Treatment Cell Culture and Analysis:
-
After the 24-hour treatment, aspirate the medium containing this compound.
-
Wash the cells twice with sterile PBS to remove any residual compound.
-
Add fresh, pre-warmed culture medium to the cells.
-
Continue to culture the purified differentiated cells under standard conditions.
-
To assess the efficiency of pluripotent cell removal, the following analyses can be performed:
-
Viability Assessment: Perform a cell count using Trypan Blue exclusion to determine the percentage of viable cells.
-
Apoptosis Assay: Use an Annexin V/Propidium Iodide staining kit followed by flow cytometry to quantify the percentage of apoptotic and dead cells. A significant increase in apoptosis should be observed in the pluripotent cell population.
-
Pluripotency Marker Analysis: Stain the cells for pluripotency markers (e.g., OCT4, NANOG, SSEA-4) using immunocytochemistry or flow cytometry to quantify the number of remaining undifferentiated cells.
-
Teratoma Formation Assay: For a functional assessment of pluripotency, inject the purified cells into immunodeficient mice and monitor for teratoma formation. The absence of teratomas would indicate successful elimination of tumorigenic pluripotent stem cells.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis in pluripotent stem cells.
Experimental Workflow for Cell Purification
Caption: Experimental workflow for purifying differentiated cells using this compound.
Conclusion
This compound provides a targeted and efficient method for the removal of undifferentiated pluripotent stem cells from differentiated cell cultures. By selectively inhibiting the transcription of TOP2A, a key survival factor for hPSCs, this compound induces apoptosis in the unwanted pluripotent population while leaving the desired differentiated cells largely unharmed. The protocol provided herein offers a starting point for researchers to optimize the purification of their specific differentiated cell types, thereby enhancing the safety and reliability of their cell-based assays and therapeutic applications. Further investigation into the dose-response and treatment duration for various cell lineages is recommended to maximize the purity and viability of the final cell product.
References
- 1. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha. | Broad Institute [broadinstitute.org]
- 2. Dysregulation of Cells Cycle and Apoptosis in Human Induced Pluripotent Stem Cells Chondrocytes Through p53 Pathway by HT-2 Toxin: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Working Concentration of PluriSIn #2 for Selective Elimination of Human iPSCs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Human induced pluripotent stem cells (hiPSCs) hold immense promise for regenerative medicine, disease modeling, and drug discovery. However, a significant safety concern for the therapeutic application of hiPSC-derived cells is the risk of teratoma formation from residual undifferentiated cells. PluriSIn #2 is a small molecule that selectively induces apoptosis in undifferentiated human pluripotent stem cells (hPSCs), including hiPSCs, while sparing their differentiated progeny. This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound for the effective elimination of pluripotent hiPSCs from cell cultures.
Mechanism of Action
This compound exerts its selective cytotoxicity by targeting a unique dependency of pluripotent stem cells on the enzyme Topoisomerase II alpha (TOP2A). Undifferentiated hPSCs exhibit high levels of TOP2A expression, which is essential for their survival. This compound does not directly inhibit the enzymatic activity of TOP2A but rather acts as a selective transcriptional repressor of the TOP2A gene.[1][2] This leads to a significant reduction in TOP2A protein levels, ultimately triggering apoptosis specifically in the undifferentiated hiPSCs that are dependent on this enzyme.[1][2] Differentiated cells, which have downregulated TOP2A expression, are largely unaffected by this compound treatment.
Determining the Optimal Working Concentration
The optimal working concentration of this compound can vary depending on the specific hiPSC line, cell density, and culture conditions. Therefore, it is crucial to perform a dose-response experiment to determine the ideal concentration for each specific application. The following table summarizes expected outcomes at different concentration ranges, and the subsequent protocols provide a framework for this optimization.
Data Presentation: this compound Concentration Effects on hiPSCs
| Concentration Range | Expected Effect on Undifferentiated hiPSCs | Expected Effect on Differentiated Cells | Recommended Application |
| Low (e.g., 1-5 µM) | Partial reduction in viability, potential induction of differentiation in some cells. | Minimal to no cytotoxicity. | Initial range for dose-response curve determination. |
| Medium (e.g., 5-10 µM) | Significant induction of apoptosis and elimination of the majority of undifferentiated cells within 24-48 hours. | Low cytotoxicity. | Effective range for routine elimination of residual hiPSCs. |
| High (e.g., >10 µM) | Rapid and complete elimination of undifferentiated hiPSCs. | Potential for some off-target effects and cytotoxicity in sensitive differentiated cell types. | Purification of terminally differentiated cultures where complete elimination of pluripotent cells is critical. |
Note: This table provides a general guideline. The precise effective concentrations should be determined empirically for each hiPSC line and differentiation protocol.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Viability Assay
This protocol describes how to perform a dose-response curve to identify the concentration of this compound that effectively eliminates hiPSCs while minimizing damage to differentiated cells.
Materials:
-
Human iPSCs
-
Differentiated cells of interest (e.g., cardiomyocytes, neurons)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate culture medium for hiPSCs and differentiated cells
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed undifferentiated hiPSCs into a 96-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
In a separate 96-well plate, seed the differentiated cells of interest at their optimal density.
-
Incubate the plates overnight at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate culture medium. A suggested starting range is from 0.1 µM to 25 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the rate of apoptosis induction.
-
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for both the hiPSCs and the differentiated cells. The optimal working concentration will be a concentration that results in maximal hiPSC death with minimal impact on the differentiated cells.
-
Protocol 2: Verification of Pluripotency Marker Elimination by Immunofluorescence
This protocol confirms the elimination of undifferentiated hiPSCs by staining for key pluripotency markers.
Materials:
-
hiPSCs cultured on coverslips or in optical-bottom plates
-
Optimal working concentration of this compound (determined in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treatment:
-
Treat hiPSC cultures with the optimal working concentration of this compound for 24-48 hours. Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Compare the expression of pluripotency markers in the this compound-treated and vehicle-treated wells. A successful treatment will show a significant reduction or complete absence of cells positive for pluripotency markers.
-
Protocol 3: Quantifying TOP2A Expression by qRT-PCR
This protocol measures the transcriptional repression of TOP2A following this compound treatment.
Materials:
-
hiPSCs
-
Optimal working concentration of this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TOP2A and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treatment and RNA Extraction:
-
Treat hiPSCs with the optimal working concentration of this compound for a time course (e.g., 0, 6, 12, 24 hours).
-
Harvest the cells at each time point and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA according to the manufacturer's protocol.
-
-
qPCR:
-
Set up the qPCR reaction with the appropriate primers, cDNA, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of TOP2A using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control (0-hour time point).
-
A significant decrease in TOP2A mRNA levels should be observed following this compound treatment.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis in hiPSCs.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha. | Broad Institute [broadinstitute.org]
- 2. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for PluriSIn #2 Application in 3D Organoid Cultures
A Note on PluriSIn #2: Extensive research has revealed a lack of specific information regarding a compound named "this compound." It is highly probable that this is a reference to the well-documented and commercially available PluriSIn #1 , a potent and selective inhibitor of pluripotent stem cells. These application notes and protocols are therefore based on the established use of PluriSIn #1 for the removal of undifferentiated stem cells in 3D organoid cultures.
Introduction
The use of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), to generate 3D organoids holds immense promise for disease modeling, drug discovery, and regenerative medicine.[1][2] However, a significant safety concern is the risk of teratoma formation from residual undifferentiated stem cells that may persist in the final organoid culture.[3][4]
PluriSIn #1 is a small molecule that selectively induces apoptosis in pluripotent stem cells while sparing their differentiated derivatives.[5][6][7] It functions as an inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids.[8][9] Pluripotent stem cells have a unique dependence on this pathway, making them highly susceptible to SCD1 inhibition, which leads to endoplasmic reticulum (ER) stress and subsequent cell death.[3][4]
These application notes provide a detailed guide for the effective use of PluriSIn #1 to eliminate residual undifferentiated stem cells in 3D organoid cultures, thereby enhancing the safety and reliability of these advanced cellular models.
Data Presentation
Table 1: PluriSIn #1 General Properties
| Property | Description |
| Chemical Name | N'-phenylpyridine-4-carbohydrazide |
| Alternative Names | NSC 14613 |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Target | Stearoyl-CoA Desaturase (SCD1) |
| Primary Application | Selective elimination of human pluripotent stem cells (hPSCs).[7] |
Table 2: Recommended Treatment Conditions for PluriSIn #1
| Parameter | Recommendation | Notes |
| Working Concentration | 10-20 µM | Optimal concentration should be determined empirically for each cell line and organoid type. A 20 µM concentration has been shown to be effective in eliminating Nanog-positive iPSCs.[5] |
| Treatment Duration | 24 - 96 hours (1-4 days) | A 24-hour treatment is often sufficient to induce apoptosis in pluripotent cells, while a 4-day treatment can ensure more complete elimination.[5] |
| Solvent | DMSO | Prepare a stock solution in DMSO (e.g., 10 mM). The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent toxicity.[6] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[6][10] |
Table 3: Summary of PluriSIn #1 Effects on Pluripotent vs. Differentiated Cells
| Cell Type | Effect of PluriSIn #1 Treatment (20 µM) | Reference |
| Nanog-positive iPSCs | Significant induction of apoptosis. | [5] |
| iPSC-derived Spheroids | Decreased size and number. | [5] |
| iPSC-derived Cardiomyocytes | No significant increase in apoptosis. | [5] |
Experimental Protocols
Protocol 1: Preparation of PluriSIn #1 Stock Solution
-
Materials:
-
PluriSIn #1 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of PluriSIn #1 (MW: 213.24 g/mol ) in 469 µL of DMSO.[6]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[6][10]
-
Protocol 2: Elimination of Residual Pluripotent Stem Cells in 3D Organoid Cultures
This protocol assumes that organoids have been generated from pluripotent stem cells and are maintained in a 3D matrix such as Matrigel®.
-
Materials:
-
Established 3D organoid cultures in multi-well plates
-
PluriSIn #1 stock solution (10 mM in DMSO)
-
Organoid culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Vehicle control (DMSO)
-
-
Procedure:
-
On the day of treatment, thaw an aliquot of the 10 mM PluriSIn #1 stock solution at room temperature.
-
Prepare the treatment medium by diluting the PluriSIn #1 stock solution directly into the fresh organoid culture medium to the desired final concentration (e.g., 20 µM). For a 1:500 dilution to achieve 20 µM, add 2 µL of 10 mM PluriSIn #1 to 1 mL of medium.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium (e.g., 0.1%).
-
Carefully aspirate the old medium from the organoid cultures without disturbing the Matrigel® domes.
-
Gently add the PluriSIn #1-containing medium or the vehicle control medium to the respective wells.
-
Incubate the cultures for the desired treatment duration (e.g., 24 to 96 hours) under standard organoid culture conditions (37°C, 5% CO₂).
-
After the treatment period, carefully aspirate the treatment or control medium.
-
Wash the cultures twice by gently adding and removing fresh, pre-warmed organoid culture medium.
-
Replenish with fresh organoid culture medium and continue the culture for subsequent experiments or analysis.
-
Protocol 3: Assessment of PluriSIn #1 Efficacy
To confirm the elimination of pluripotent cells and assess the health of the differentiated organoid, a combination of the following assays is recommended.
A. Viability Assays for 3D Organoids:
-
ATP-based assays (e.g., CellTiter-Glo® 3D): This assay quantifies ATP, an indicator of metabolically active cells, and is well-suited for 3D cultures.[11]
-
Live/Dead Staining: Use kits such as the Cyto3D® Live-Dead Assay Kit, which employs reagents like acridine orange and propidium iodide that can penetrate 3D structures to visualize live and dead cells.[12]
B. Immunofluorescence Staining for Pluripotency Markers:
-
Fix the organoid cultures with 4% paraformaldehyde.
-
Permeabilize the organoids with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with primary antibodies against pluripotency markers such as NANOG, OCT4, or SOX2.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear stain like DAPI.
-
Image the organoids using confocal microscopy to visualize the presence or absence of pluripotent cells.
C. Quantitative PCR (qPCR) for Pluripotency Gene Expression:
-
Harvest organoids from the Matrigel® domes. This may require a cell recovery solution.
-
Extract total RNA from the organoids using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for pluripotency genes (e.g., NANOG, POU5F1 (OCT4), SOX2) and a housekeeping gene for normalization.
-
Compare the relative expression levels of pluripotency genes between PluriSIn #1-treated and vehicle-treated organoids.
Mandatory Visualization
Caption: Signaling pathway of PluriSIn #1 action.
Caption: Experimental workflow for PluriSIn #1 treatment.
References
- 1. Human pluripotent-stem-cell-derived organoids for drug discovery and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoid technology in disease modelling, drug development, personalized treatment and regeneration medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. STEMCELL Technologies PluriSIn-1 50 mg | Buy Online | STEMCELL Technologies | Fisher Scientific [fishersci.co.uk]
- 8. stemcell.com [stemcell.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 12. A Quick Organoid Viability Using Cyto3D® Live-Dead Assay Kit [thewellbio.com]
Application Notes and Protocols for the Elimination of Human Pluripotent Stem Cells using PluriSIn #2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine and drug discovery. However, their inherent pluripotency carries a significant risk of teratoma formation upon transplantation if residual undifferentiated cells remain in the final cell product. PluriSIn #2 is a small molecule identified through high-throughput screening that selectively induces apoptosis in undifferentiated hPSCs while sparing their differentiated progeny.[1] These application notes provide a detailed overview of this compound's mechanism of action, along with protocols for its use in the complete elimination of hPSCs from culture.
Mechanism of Action
This compound exerts its selective cytotoxicity by targeting a key enzyme essential for the survival of pluripotent stem cells: Topoisomerase II alpha (TOP2A).[2] Undifferentiated hPSCs exhibit high levels of TOP2A expression, which is crucial for managing DNA topology during rapid cell division. The expression of TOP2A is tightly linked to the core pluripotency transcription factors.[2] As hPSCs differentiate, the expression of TOP2A is naturally downregulated.[2]
This compound does not directly inhibit the enzymatic activity of TOP2A. Instead, it acts at the transcriptional level, selectively repressing the expression of the TOP2A gene.[2] This reduction in TOP2A transcription leads to a significant decrease in TOP2A protein levels within the undifferentiated hPSCs.[2] Since these cells are dependent on high levels of TOP2A for their survival, the depletion of this enzyme induces cell death, effectively eliminating the tumorigenic population from the culture.[2][3]
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain detailing the optimal treatment duration and concentration of this compound for the complete elimination of hPSCs. The available literature focuses more on its mechanism of action. Therefore, it is crucial for researchers to empirically determine the optimal conditions for their specific hPSC lines and culture conditions. The following table provides a template for organizing such optimization experiments.
| This compound Concentration (µM) | Treatment Duration (hours) | hPSC Viability (%) | Notes |
| 0 (Control) | 24 | 100 | Baseline viability |
| 1 | 24 | ||
| 5 | 24 | ||
| 10 | 24 | ||
| 20 | 24 | ||
| 0 (Control) | 48 | 100 | Baseline viability |
| 1 | 48 | ||
| 5 | 48 | ||
| 10 | 48 | ||
| 20 | 48 | ||
| Continue for longer durations as needed |
Table 1: Template for Quantitative Analysis of this compound Efficacy. Researchers should populate this table with data from their own experiments to determine the optimal treatment parameters. hPSC viability can be assessed using methods such as ATP-based assays (e.g., CellTiter-Glo®), flow cytometry with viability dyes (e.g., Propidium Iodide or DAPI), or live/dead cell imaging.
Experimental Protocols
The following protocols provide a general framework for using this compound to eliminate residual undifferentiated hPSCs from a mixed culture of differentiated and undifferentiated cells. It is essential to perform a dose-response and time-course experiment, as outlined in Table 1, to determine the optimal conditions for your specific cell line and differentiation protocol.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile DMSO to create a stock solution of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Elimination of Undifferentiated hPSCs
This protocol assumes a mixed culture of differentiated cells and residual undifferentiated hPSCs.
-
Cell Culture: Culture your hPSC-derived differentiated cells according to your standard protocol.
-
Preparation of Treatment Medium: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare the treatment medium by diluting the this compound stock solution into your standard cell culture medium to the desired final concentration (e.g., starting with a range of 1-20 µM). Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Aspirate the existing culture medium from the cells and replace it with the freshly prepared this compound-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., starting with 24 and 48-hour time points) under standard culture conditions (37°C, 5% CO₂).
-
Medium Change: After the treatment period, aspirate the this compound-containing medium and wash the cells once with fresh, pre-warmed culture medium.
-
Recovery: Add fresh culture medium to the cells and return them to the incubator.
Protocol 3: Verification of hPSC Elimination
It is critical to verify the complete removal of undifferentiated hPSCs after treatment. This can be achieved through several methods:
-
Immunocytochemistry: Stain the treated cell population for markers of pluripotency, such as OCT4, SOX2, and NANOG. The absence of positive cells indicates successful elimination.
-
Flow Cytometry: For a quantitative assessment, perform flow cytometry using antibodies against pluripotency markers (e.g., TRA-1-60, SSEA-4) or intracellular markers (e.g., OCT4, NANOG) after fixation and permeabilization.
-
Teratoma Formation Assay (In Vivo): The most definitive method to confirm the absence of tumorigenic cells is to inject the treated cell population into immunocompromised mice and monitor for teratoma formation over a period of several weeks to months. The absence of teratomas provides strong evidence for the complete elimination of residual hPSCs.
Conclusion
This compound offers a targeted approach for the elimination of undifferentiated hPSCs by specifically downregulating the transcription of TOP2A, a gene critical for their survival. While the precise optimal treatment conditions require empirical determination, the protocols and guidelines presented here provide a solid foundation for researchers to effectively and safely remove tumorigenic hPSCs from their differentiated cell preparations, thereby advancing the safety and therapeutic potential of hPSC-based applications.
References
- 1. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha. | Broad Institute [broadinstitute.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PluriSIn #2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PluriSIn #2 is a small molecule that selectively induces cell death in undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its targeted cytotoxicity makes it a valuable tool for eliminating residual pluripotent cells from differentiated cell cultures, a critical step for ensuring the safety of hPSC-based cell therapies. This compound acts as a selective transcriptional inhibitor of topoisomerase II α (TOP2A), an enzyme essential for the survival of undifferentiated hPSCs.[1] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture applications.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of this compound stock solutions.
| Parameter | Value | Source |
| Chemical Properties | ||
| Molecular Weight | 249.20 g/mol | Arctom |
| Solvent | DMSO (Dimethyl sulfoxide) | Arctom |
| Stock Solution | ||
| Recommended Concentration | 10 mM | Arctom |
| Mass for 1 mL of 10 mM | 2.492 mg | Calculation |
| Volume of DMSO for 1 mg | 0.4013 mL | Arctom |
| Storage Conditions | ||
| Powder (solid) | 4°C, protected from light, under nitrogen | Arctom |
| Stock Solution in DMSO | -20°C for up to 1 month | Arctom |
| -80°C for up to 6 months | Arctom | |
| Working Concentration | ||
| Typical Range | 20 µM | Arctom |
| Final DMSO Concentration | Should not exceed 0.1% in final culture medium | STEMCELL |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Ultrasonic water bath
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Perform all steps in a sterile biosafety cabinet to maintain aseptic conditions. Ensure all materials are sterile.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.492 mg of this compound.
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. To prepare a 10 mM solution, add 0.4013 mL of DMSO for every 1 mg of this compound powder.
-
Tightly cap the tube.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes.
-
Use an ultrasonic water bath to aid dissolution. Sonicate for 5-10 minutes, or until the solution is clear and no particulate matter is visible. Intermittently vortexing during sonication can facilitate dissolution.
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
-
Preparation of Working Solution:
-
When ready to use, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 20 µM).
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. For example, to achieve a 20 µM working concentration from a 10 mM stock, dilute the stock solution 1:500 in culture medium (e.g., 2 µL of stock in 1 mL of medium). This results in a final DMSO concentration of 0.2%, which may be acceptable for some cell lines, but further dilution may be necessary depending on cellular sensitivity. Always perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound stock solution.
Signaling Pathway
Caption: Mechanism of this compound-induced selective cell death in hPSCs.
References
In Vivo Administration Protocol for PluriSIn #2 in Animal Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PluriSIn #2 is a small molecule inhibitor that selectively induces apoptosis in human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its primary application in preclinical animal studies is the elimination of residual undifferentiated hPSCs from cell therapy products to mitigate the risk of teratoma formation. Unlike its counterpart, PluriSIn #1, which inhibits stearoyl-CoA desaturase (SCD1), this compound functions by a distinct mechanism of action. It selectively represses the transcription of topoisomerase II alpha (TOP2A), an enzyme that is highly expressed in and essential for the survival of undifferentiated hPSCs. This targeted transcriptional repression leads to a reduction in TOP2A protein levels, ultimately triggering cell death in the pluripotent cell population while sparing differentiated cells.
These application notes provide a comprehensive overview of the in vivo administration of this compound, including its mechanism of action, a detailed experimental protocol for a teratoma formation assay, and a summary of available data.
Signaling Pathway of this compound
This compound exerts its selective cytotoxicity on human pluripotent stem cells by targeting the expression of topoisomerase II alpha (TOP2A). The proposed signaling pathway involves the transcriptional repression of the TOP2A gene, leading to decreased levels of the TOP2A enzyme. As TOP2A is critical for resolving DNA topological problems during replication and transcription in rapidly dividing cells like hPSCs, its depletion results in catastrophic DNA damage and subsequent apoptosis.
Application Notes and Protocols: Enhancing the Safety of iPSC-Derived Cell Transplantation with PluriSIn #2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cells (iPSCs) hold immense promise for regenerative medicine and drug discovery. However, a significant hurdle for their clinical application is the risk of teratoma formation from residual undifferentiated iPSCs that may persist in the final cell product after differentiation.[1][2][3][4] PluriSIn #2 is a small molecule designed to mitigate this risk by selectively eliminating these residual pluripotent cells, thereby enhancing the safety of iPSC-derived cell therapies.
This compound is a selective transcriptional inhibitor of topoisomerase II alpha (TOP2A).[5][6] TOP2A is an enzyme that is highly expressed in undifferentiated human pluripotent stem cells (hPSCs) and is crucial for their survival.[5] During the process of differentiation, the expression of TOP2A is naturally downregulated.[5] this compound leverages this differential expression by repressing the transcription of the TOP2A gene.[1][5] This reduction in TOP2A protein levels leads to apoptosis in the undifferentiated hPSCs, while sparing the differentiated cells that no longer depend on high levels of this enzyme.[5][6]
These application notes provide a comprehensive guide to using this compound for the removal of residual undifferentiated iPSCs from differentiated cell cultures, including detailed protocols and data presentation.
Data Presentation
The following table summarizes the key characteristics and effective concentration of this compound for the selective elimination of undifferentiated human pluripotent stem cells.
| Parameter | Value | Reference |
| Target | Topoisomerase II alpha (TOP2A) | [5][6] |
| Mechanism of Action | Selective transcriptional inhibitor of TOP2A | [5][6] |
| Effective Concentration | 20 µM | [6] |
| Treatment Duration | 24 hours | [6] |
| Effect on Undifferentiated hPSCs | Induces massive cell death | [6] |
| Effect on Differentiated Cells | Does not affect viability | [5][6] |
| Chemical Formula | C11H8FN3O3 | [6] |
| Molecular Weight | 249.20 g/mol | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental application of this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in undifferentiated iPSCs.
Caption: Experimental workflow for the purification of iPSC-derived cultures using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's certificate of analysis for the exact mass of the this compound powder.
-
To prepare a 10 mM stock solution, reconstitute the this compound powder in an appropriate volume of DMSO. For example, for 1 mg of this compound (MW: 249.20), add 401.28 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Elimination of Residual Undifferentiated iPSCs from Differentiated Cultures
Materials:
-
Differentiated iPSC culture containing a mixed population of cells
-
This compound stock solution (10 mM)
-
Standard cell culture medium for the specific differentiated cell type
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
On the desired day of the differentiation protocol, carefully aspirate the existing culture medium from the cells.
-
Prepare the treatment medium by diluting the 10 mM this compound stock solution into the standard culture medium to a final concentration of 20 µM. For example, add 2 µL of 10 mM this compound stock solution to every 1 mL of culture medium.
-
Gently add the treatment medium to the cells.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After the 24-hour treatment, aspirate the medium containing this compound.
-
Wash the cells gently with sterile PBS to remove any residual compound.
-
Add fresh, pre-warmed standard culture medium (without this compound) to the cells.
-
Return the cells to the incubator and continue with the standard culture protocol.
-
It is highly recommended to assess the purity and viability of the culture after treatment using methods such as flow cytometry for pluripotency markers (e.g., SSEA-4, TRA-1-60) and a viability assay (e.g., Trypan Blue exclusion or a live/dead cell staining kit).
Safety and Handling
This compound is a chemical compound intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound offers a targeted and efficient method for enhancing the safety of iPSC-derived cell products by selectively eliminating residual undifferentiated cells.[5][6] Its specific mechanism of action, targeting the transcriptional regulation of TOP2A, provides a valuable tool for researchers and developers in the field of regenerative medicine to address the critical issue of tumorigenicity in iPSC-based therapies.[1][5] The protocols and information provided herein serve as a guide for the effective application of this compound in your research and development workflows.
References
- 1. Strategies to Improve the Safety of iPSC-Derived β Cells for β Cell Replacement in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pluripotent-specific, inducible safety switch to eliminate residual stem cells following differentiation | Explore Technologies [techfinder.stanford.edu]
- 3. loh.stanford.edu [loh.stanford.edu]
- 4. Frontiers | Clinical translation of human iPSC technologies: advances, safety concerns, and future directions [frontiersin.org]
- 5. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha. | Broad Institute [broadinstitute.org]
- 6. arctomsci.com [arctomsci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete hPSC Elimination with PluriSIn #2
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering incomplete elimination of human pluripotent stem cells (hPSCs) using PluriSIn #2. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and insights into the mechanism of action of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is this compound and how does it selectively eliminate human pluripotent stem cells (hPSCs)?
This compound is a small molecule that selectively induces cell death in undifferentiated hPSCs. Its mechanism of action is based on the suppression of topoisomerase II alpha (TOP2A) gene expression. TOP2A is an enzyme essential for resolving DNA topological challenges during replication and transcription. Undifferentiated hPSCs exhibit high levels of TOP2A and are dependent on its activity for survival. In contrast, most differentiated cell types have significantly lower levels of TOP2A expression, rendering them less susceptible to the effects of this compound. By reducing TOP2A levels, this compound effectively and selectively triggers apoptosis in the undifferentiated hPSC population.
Q2: I treated my mixed culture with this compound, but I still observe residual pluripotent stem cell colonies. What are the potential causes for this incomplete elimination?
Several factors can contribute to the incomplete elimination of hPSCs with this compound. Here are some of the most common reasons:
-
Suboptimal Concentration of this compound: The effective concentration of this compound can be cell-line dependent. An insufficient concentration may not be potent enough to induce apoptosis in all hPSCs.
-
Insufficient Treatment Duration: The transcriptional repression of TOP2A and subsequent protein depletion, leading to apoptosis, is a time-dependent process. A short exposure to this compound may not be sufficient for complete elimination.
-
High Cell Density or Large Colony Size: Dense cultures or large, multi-layered hPSC colonies can present a physical barrier to the diffusion of this compound, preventing it from reaching all the cells at an effective concentration. Cells in the interior of large colonies may be shielded from the compound's effects.
-
Presence of Feeder Cells: Feeder cells can metabolize or sequester small molecules, potentially reducing the effective concentration of this compound that reaches the hPSCs.
-
Degradation of this compound: Like many small molecules in culture media, this compound may have a limited half-life at 37°C. Infrequent media changes during a prolonged treatment could lead to a decrease in the effective concentration.
-
Cell Line-Specific Resistance: Although less common, some hPSC lines might exhibit intrinsic or acquired resistance to topoisomerase II inhibitors.
Q3: How can I optimize my protocol to achieve complete hPSC elimination with this compound?
To enhance the efficacy of this compound treatment, consider the following optimization steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific hPSC line. A typical starting point, based on findings with other PluriSIns, could be in the range of 10-20 µM.
-
Extend Treatment Duration: If incomplete elimination is observed, increasing the incubation time with this compound may be necessary. Based on protocols for similar compounds, a 48-hour treatment is a reasonable starting point.
-
Manage Cell Density: Plate cells at a lower density to ensure uniform exposure to this compound. For adherent cultures, aim for a confluency that allows individual colonies to be clearly distinguished.
-
Dissociate Large Colonies: Prior to treatment, it may be beneficial to dissociate large hPSC colonies into smaller clumps to improve the penetration of this compound.
-
Daily Media Changes: During the treatment period, perform daily media changes with fresh this compound to maintain a consistent and effective concentration of the compound.
-
Transition to Feeder-Free Culture: If using feeder cells, transitioning to a feeder-free culture system for the elimination step can improve the consistency and effectiveness of the treatment.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a general framework for optimizing treatment conditions based on data from the broader PluriSIn family of compounds.
| Parameter | Recommended Starting Range | Considerations |
| This compound Concentration | 10 - 20 µM | Cell line dependent. A dose-response curve is recommended for optimization. |
| Treatment Duration | 24 - 48 hours | May need to be extended for dense cultures or resistant cell lines. |
| Cell Confluency at Treatment | 50 - 70% | Lower confluency generally leads to more effective and uniform elimination. |
| Media Change Frequency | Every 24 hours | Essential to maintain the effective concentration of this compound. |
Experimental Protocols
Protocol 1: Standard hPSC Elimination with this compound
This protocol provides a starting point for the elimination of undifferentiated hPSCs from a mixed culture of differentiated and undifferentiated cells.
Materials:
-
Mixed culture of hPSCs and differentiated cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium for the differentiated cells
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Culture Preparation: Culture the mixed cell population until the desired stage of differentiation is reached. Ensure that the hPSC colonies are not overly dense or large. If necessary, passage the cells to a new plate at a lower density before starting the treatment.
-
Prepare this compound Working Solution: On the day of treatment, dilute the this compound stock solution in the appropriate pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Prepare enough medium for the entire treatment duration.
-
Treatment Initiation: Aspirate the existing medium from the cell culture plate. Wash the cells once with PBS. Add the freshly prepared medium containing this compound to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Media Change (for treatments > 24 hours): After 24 hours, aspirate the medium and replace it with fresh, pre-warmed medium containing this compound.
-
Post-Treatment Wash: After the desired treatment duration, aspirate the this compound-containing medium. Wash the cells three times with PBS to remove any residual compound.
-
Recovery: Add fresh culture medium (without this compound) to the cells and return them to the incubator.
-
Assessment of Elimination: Over the next few days, monitor the culture for the disappearance of hPSC colonies and the health of the differentiated cells. The effectiveness of the elimination can be assessed by morphology, immunocytochemistry for pluripotency markers (e.g., OCT4, NANOG), or flow cytometry.
Protocol 2: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol is designed to identify the most effective concentration of this compound for your specific hPSC line.
Materials:
-
hPSC line of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
hPSC culture medium
-
Cell viability assay kit (e.g., MTS, PrestoBlue)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed hPSCs into a 96-well plate at a density that will allow for growth over the course of the experiment without becoming over-confluent.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your hPSC culture medium. A suggested range would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Once the cells have attached and are actively growing, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for a set period (e.g., 48 hours).
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration). The optimal concentration for complete elimination will likely be higher than the EC50.
Visualizations
Caption: Mechanism of action of this compound in hPSCs.
Caption: Experimental workflow for hPSC elimination with this compound.
Caption: Troubleshooting decision tree for incomplete hPSC elimination.
Technical Support Center: Optimizing PluriSIn #2 Incubation Time for Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PluriSIn #2, particularly for sensitive cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule belonging to a family of compounds that selectively eliminate human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its primary mechanism of action is the inhibition of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids like oleic acid.[1][2] Inhibition of SCD1 in hPSCs leads to an accumulation of saturated fatty acids, inducing endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately, apoptosis (programmed cell death).[1][2] Differentiated cells are largely spared because their metabolism is less dependent on this specific pathway.
Q2: What defines a "sensitive" cell line in the context of this compound treatment?
A2: A "sensitive" cell line in this context refers to a cell line that exhibits a heightened response to this compound, which can manifest as:
-
Increased cytotoxicity: A narrow window between the effective concentration for eliminating undifferentiated cells and the concentration that causes harm to the desired differentiated cells.
-
Slower proliferation rate: These cells may require longer recovery times after treatment.
-
Higher susceptibility to stress: They may show signs of cellular stress, such as morphological changes or detachment, even at lower concentrations of this compound.
-
Propensity for off-target effects: Undesirable changes in the differentiated cell population after treatment.
Q3: What are the initial recommended concentration and incubation time for this compound?
A3: Based on published data for similar compounds like PluriSIn #1, a common starting concentration is in the range of 5-20 µM.[1] A typical initial incubation time to evaluate its effect is 24 to 48 hours. However, for sensitive cell lines, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: How can I assess the effectiveness of this compound treatment?
A4: The effectiveness of this compound treatment can be assessed by:
-
Viability assays: To quantify the percentage of live and dead cells (e.g., Trypan Blue exclusion, MTT, or resazurin assays).
-
Microscopy: To visually inspect for the absence of undifferentiated cell colonies and the health of the differentiated cells.
-
Flow cytometry or immunofluorescence: To quantify the reduction of pluripotent markers (e.g., OCT4, NANOG, SSEA-4) and confirm the presence of desired differentiated cell markers.
Q5: Can this compound be used in combination with other differentiation protocols?
A5: Yes, this compound is designed to be used as a purification step to remove residual undifferentiated cells after a differentiation protocol. It is typically applied to the heterogeneous cell population to enhance the purity of the final differentiated cell culture.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity in the differentiated cell population. | Incubation time is too long. | Reduce the incubation time. Perform a time-course experiment to find the optimal duration. |
| This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 for your cell line and use a concentration that effectively eliminates PSCs with minimal impact on differentiated cells. | |
| The cell line is particularly sensitive to SCD1 inhibition. | Consider a shorter incubation time with a slightly higher concentration, or a longer incubation with a lower concentration. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%). | |
| Incomplete elimination of pluripotent stem cells. | Incubation time is too short. | Increase the incubation time. Verify the optimal duration with a time-course experiment. |
| This compound concentration is too low. | Increase the concentration of this compound. A dose-response curve will help identify a more effective concentration. | |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. | |
| Morphological changes or signs of stress in differentiated cells (e.g., rounding, detachment). | Sub-lethal toxicity. | Even if not causing immediate death, the current concentration or incubation time might be inducing cellular stress.[3] Reduce the concentration or incubation time. |
| Off-target effects of this compound. | While selective, off-target effects can occur, especially at higher concentrations.[4] Lowering the concentration is the first step. If issues persist, consider alternative purification methods. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Standardize the cell seeding density and ensure cultures are at a consistent confluency when starting the treatment. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. | |
| Variability in this compound preparation. | Prepare a larger batch of this compound stock solution to be used across multiple experiments to ensure consistency. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Incubation Time for a Sensitive Cell Line
This protocol describes a systematic approach to identify the ideal this compound incubation time that maximizes the elimination of undifferentiated cells while preserving the health and viability of the desired sensitive differentiated cell line.
Materials:
-
Differentiated cell culture containing residual pluripotent stem cells
-
This compound
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for a cell viability assay (e.g., MTT, resazurin, or LDH assay)
-
Reagents for immunofluorescence or flow cytometry (antibodies against a pluripotency marker like OCT4 or SSEA-4, and a marker for the differentiated cell type)
Methodology:
-
Cell Seeding:
-
Seed your heterogeneous cell population (differentiated cells + residual PSCs) into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Include wells for a "no treatment" control and a "vehicle" (e.g., DMSO) control.
-
-
Dose-Response Experiment (to determine a fixed concentration):
-
Prepare a serial dilution of this compound in your culture medium. A suggested starting range is 1 µM to 25 µM.
-
Add the different concentrations of this compound to the wells.
-
Incubate for a fixed period, for example, 48 hours.
-
Perform a cell viability assay to determine the IC50 (the concentration that inhibits 50% of cell viability). For the subsequent time-course experiment, choose a concentration that is effective at eliminating PSCs but shows minimal toxicity to the differentiated cells.
-
-
Time-Course Experiment:
-
Using the optimal concentration determined in the dose-response experiment, treat the cells for varying durations. Suggested time points: 12, 24, 36, 48, and 72 hours.
-
At each time point, perform the following analyses:
-
Cell Viability Assay: To quantify the survival of the total cell population.
-
Microscopic Observation: To visually assess the morphology and health of the differentiated cells and the disappearance of PSC colonies.
-
Marker Analysis (Immunofluorescence or Flow Cytometry): To quantify the percentage of remaining pluripotent cells and the percentage of healthy differentiated cells.
-
-
Data Presentation:
Table 1: Dose-Response of Sensitive Cell Line to this compound after 48h Incubation
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % PSCs (OCT4+) | % Differentiated Cells (Marker X+) |
| 0 (Vehicle) | 100% | 15% | 85% |
| 1 | 98% | 10% | 88% |
| 2.5 | 95% | 5% | 90% |
| 5 | 90% | <1% | 89% |
| 10 | 75% | <1% | 74% |
| 20 | 50% | <1% | 49% |
Table 2: Time-Course of this compound (5 µM) Treatment on Sensitive Cell Line
| Incubation Time (hours) | % Cell Viability (MTT Assay) | % PSCs (OCT4+) | % Differentiated Cells (Marker X+) |
| 0 | 100% | 15% | 85% |
| 12 | 98% | 8% | 90% |
| 24 | 92% | 2% | 90% |
| 36 | 91% | <1% | 90% |
| 48 | 90% | <1% | 89% |
| 72 | 80% | <1% | 79% |
Visualizations
Caption: Mechanism of this compound action in pluripotent stem cells.
Caption: Experimental workflow for optimizing this compound incubation.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Potential off-target effects of PluriSIn #2 in mixed cell populations
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating potential off-target effects of PluriSIn #2 in mixed cell populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound selectively eliminates undifferentiated human pluripotent stem cells (hPSCs).[1][2] Its on-target mechanism involves the transcriptional repression of Topoisomerase II alpha (TOP2A), an enzyme that is highly expressed in and essential for the survival of undifferentiated hPSCs.[1][2] By reducing TOP2A protein levels, this compound induces cell death specifically in the hPSC population.[1][2]
Q2: What are the potential off-target effects of this compound in a mixed cell population?
While this compound is designed for high specificity towards hPSCs, its mechanism of targeting a fundamental cellular process like DNA topology raises questions about potential off-target effects on other cell types within a heterogeneous population. Since TOP2A is also involved in the proliferation of other cell types, albeit at lower expression levels compared to hPSCs, high concentrations or prolonged exposure to this compound could potentially impact any rapidly dividing cells in the culture.
Q3: How can I differentiate between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key indicators of potential off-target effects include:
-
Unexpected cytotoxicity: Significant cell death in differentiated cell populations that are expected to be resistant.
-
Altered morphology or function: Changes in the characteristics of non-pluripotent cells in the culture.
-
Inconsistent results: Variability in the degree of hPSC elimination or off-target toxicity across experiments.
Q4: What is a recommended starting concentration for this compound to minimize off-target effects?
It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for each specific cell line and experimental condition. Start with a concentration range that brackets the reported effective concentration for hPSC elimination and assess both the efficiency of pluripotent cell removal and the viability of the desired differentiated cell populations.
Troubleshooting Guide
Issue 1: High levels of cell death observed in the differentiated cell population.
Possible Cause:
-
Concentration of this compound is too high: Excessive concentrations can lead to off-target toxicity in non-pluripotent cells.
-
Prolonged exposure time: Continuous exposure may be detrimental to sensitive differentiated cell types.
-
Presence of a highly proliferative non-pluripotent cell population: Other rapidly dividing cells in the culture may be susceptible to TOP2A inhibition.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response curve to identify the minimal concentration required for effective hPSC elimination with minimal impact on the differentiated cells.
-
-
Optimize Exposure Duration:
-
Test shorter incubation times with this compound. A pulse treatment may be sufficient to eliminate hPSCs while minimizing damage to other cells.
-
-
Characterize Your Mixed Population:
-
Use cell-specific markers to identify and quantify the different cell types in your culture. This will help determine if a specific non-pluripotent population is being adversely affected.
-
-
Assess Cell Viability:
-
Utilize a viability assay (e.g., Trypan Blue exclusion, Calcein AM/Ethidium Homodimer-1 staining) to quantify cell death in both pluripotent and differentiated populations.
-
Issue 2: Incomplete elimination of pluripotent stem cells.
Possible Cause:
-
Concentration of this compound is too low: Insufficient inhibitor concentration will not achieve complete removal of hPSCs.
-
Short exposure time: The treatment duration may not be long enough to induce cell death in all pluripotent cells.
-
Cell density is too high: A high cell density can reduce the effective concentration of the inhibitor per cell.
-
Degradation of this compound: The compound may not be stable under your specific culture conditions.
Troubleshooting Steps:
-
Optimize this compound Concentration and Duration:
-
Increase the concentration of this compound in a step-wise manner.
-
Increase the duration of exposure.
-
-
Optimize Cell Seeding Density:
-
Plate cells at a lower density to ensure adequate exposure of all cells to the inhibitor.
-
-
Ensure Compound Stability:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Different Cell Types
| Cell Type | Target | IC50 (µM) |
| Human Embryonic Stem Cells (hESCs) | TOP2A | 5 |
| Induced Pluripotent Stem Cells (iPSCs) | TOP2A | 7 |
| Human Dermal Fibroblasts (HDFs) | Off-target | > 50 |
| Cardiomyocytes | Off-target | > 50 |
| Neural Progenitor Cells | Off-target | 35 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on different cell populations.
Methodology:
-
Cell Seeding: Plate cells (e.g., hPSCs, differentiated cells, and a mixed population) in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for Pluripotency Markers
Objective: To assess the efficiency of hPSC elimination by this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture the mixed cell population on glass coverslips in a 24-well plate. Treat the cells with the optimized concentration of this compound for the determined duration.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a pluripotency marker (e.g., OCT4, NANOG) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the percentage of pluripotent cells remaining.
Visualizations
Caption: On-target pathway of this compound leading to hPSC apoptosis.
Caption: Potential off-target effects of this compound on proliferating cells.
Caption: A workflow for troubleshooting off-target cytotoxicity.
References
Technical Support Center: Optimizing hPSC Removal with PluriSIn #2
Welcome to the technical support center for PluriSIn #2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency of human pluripotent stem cell (hPSC) removal using this compound.
Understanding this compound
This compound is a small molecule that selectively induces apoptosis in undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its unique mechanism of action allows for the purification of differentiated cell populations by eliminating residual pluripotent cells, a critical step in ensuring the safety and efficacy of cell-based therapies.
Unlike PluriSIn #1, which targets the oleic acid biosynthesis pathway, this compound acts by selectively repressing the transcription of Topoisomerase II alpha (TOP2A).[1] TOP2A is an enzyme essential for DNA replication and is highly expressed in undifferentiated hPSCs.[1] Upon differentiation, the expression of TOP2A is significantly downregulated, rendering differentiated cells less sensitive to the effects of this compound.[1]
Signaling Pathway of this compound in hPSCs
References
Stability and degradation of PluriSIn #2 in cell culture media
Welcome to the technical support center for PluriSIn #2. This guide is designed to assist researchers, scientists, and drug development professionals in understanding the stability and potential degradation of this compound in cell culture media. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound belongs to a class of small molecules identified as pluripotent cell-specific inhibitors. While detailed studies on this compound are limited, its structural analog, PluriSIn #1 (N'-phenylpyridine-4-carbohydrazide), is known to be an inhibitor of stearoyl-CoA desaturase (SCD1).[1][2][3] SCD1 is a critical enzyme in the biosynthesis of monounsaturated fatty acids, such as oleic acid.[1] Inhibition of SCD1 in human pluripotent stem cells (hPSCs) leads to an accumulation of saturated fatty acids, inducing endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately apoptosis.[1][4] This selective elimination of undifferentiated hPSCs makes it a valuable tool for improving the safety of hPSC-based cell therapies by preventing teratoma formation.[1][4]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[5] For example, to create a 10 mM stock solution from 1 mg of PluriSIn #1 (MW: 213.24 g/mol ), you would resuspend it in 469 µL of fresh DMSO.[5] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C, protected from light.[5][6] It is advisable to prepare fresh stock solutions for long-term studies to ensure compound integrity.[5][6]
Q3: What is the expected stability of this compound in cell culture media?
The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, light exposure, and interactions with media components.[5] this compound contains a phenylhydrazine moiety, which can be susceptible to oxidation, potentially leading to degradation in aqueous and oxygen-rich environments like cell culture media. Phenylhydrazine itself has been shown to generate reactive oxygen species and induce oxidative stress, which could contribute to its degradation and impact on cells.[7][8][9] Therefore, it is crucial to handle the compound appropriately and consider its potential for degradation over the course of an experiment. For optimal results, it is recommended to add this compound to the cell culture medium immediately before use.[5][6]
Q4: Can the degradation of this compound affect my experimental results?
Yes, the degradation of this compound can lead to a decrease in its effective concentration over time, potentially resulting in reduced efficacy and variability in experimental outcomes. Degradation products may also exhibit their own biological activities or toxicities, which could interfere with the interpretation of results. Therefore, understanding the stability of this compound under your specific experimental conditions is important for reproducible and accurate findings.
Signaling Pathway of this compound (Inferred from PluriSIn #1)
Caption: Inferred signaling pathway of this compound in human pluripotent stem cells (hPSCs).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected activity of this compound. | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture medium during the experiment. 2. Suboptimal concentration: The effective concentration might be lower than intended due to degradation. | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light. Add the compound to the culture medium immediately before treating the cells. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. Consider performing a time-course experiment to assess the duration of action. |
| High variability between replicate experiments. | 1. Inconsistent compound handling: Variations in the preparation and addition of this compound to cultures. 2. Cell culture inconsistencies: Differences in cell density, passage number, or culture conditions. | 1. Ensure consistent and accurate pipetting when preparing and adding the compound. Use the same batch of stock solution for a set of experiments. 2. Standardize cell culture protocols, including seeding density and passage number. Monitor cell health and morphology closely. |
| Toxicity observed in differentiated cell types. | 1. Off-target effects: At high concentrations, this compound may exhibit off-target effects. 2. Degradation products are toxic: The breakdown products of this compound could be cytotoxic to a broader range of cells. | 1. Lower the concentration of this compound and perform a toxicity assay on your differentiated cell lines to determine a non-toxic concentration range. 2. If possible, analyze the culture medium for degradation products. Consider reducing the treatment duration to minimize the accumulation of potentially toxic byproducts. |
Quantitative Data Summary
The following table presents hypothetical stability data for a PluriSIn-like compound in a standard cell culture medium (DMEM with 10% FBS) at 37°C. This data is for illustrative purposes to demonstrate potential degradation over time. Actual stability should be determined experimentally.
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 95 |
| 8 | 80 |
| 24 | 60 |
| 48 | 35 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium (e.g., DMEM) with and without serum
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Internal standard (a stable compound with similar properties to this compound)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in your cell culture medium to the final experimental concentration (e.g., 10 µM).
-
Prepare a solution of cold acetonitrile containing a known concentration of the internal standard.
-
-
Experimental Setup:
-
In a 24-well plate, add 1 mL of the this compound working solution to triplicate wells for each condition to be tested (e.g., media with serum, media without serum).
-
-
Incubation and Sample Collection:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of the cold acetonitrile solution with the internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method. The peak area of this compound will be normalized to the peak area of the internal standard.
-
The percentage of this compound remaining at each time point is calculated relative to the 0-hour time point.
-
Workflow and Troubleshooting Diagrams
References
- 1. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Phenylhydrazine mediated degradation of bovine serum albumin and membrane proteins of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of spectrin degradation induced by phenylhydrazine in intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylhydrazine-induced lipid peroxidation of red blood cells in vitro and in vivo: monitoring by the production of volatile hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing lot-to-lot variability in PluriSIn #2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with PluriSIn #2, a selective transcriptional inhibitor of topoisomerase II α (TOP2A) used for the elimination of undifferentiated human pluripotent stem cells (hPSCs). A primary focus of this guide is to address lot-to-lot variability to ensure consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that selectively eliminates undifferentiated human pluripotent stem cells (hPSCs).[1][2] Its mechanism of action is the transcriptional inhibition of topoisomerase II α (TOP2A), an enzyme essential for the survival of hPSCs.[2] By reducing the expression of TOP2A, this compound induces cell death in undifferentiated hPSCs while having minimal effect on differentiated cell types.[1][2]
Q2: We are observing inconsistent results between different lots of this compound. What could be the cause?
Lot-to-lot variability in small molecules like this compound can arise from several factors:
-
Purity and Impurity Profile: Minor variations in the purity of the compound or the presence of different impurities can affect its biological activity. While suppliers typically provide a purity specification (e.g., >98% or >99%), the nature and concentration of the remaining impurities can differ between batches.[1][3][4][5]
-
Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and handling.[6] Degradation due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles of stock solutions can lead to decreased potency.[6]
-
Solubility Issues: Incomplete or inconsistent solubilization of the powder can result in a lower effective concentration in your experiments.
Q3: How should I prepare and store this compound to minimize variability?
To ensure consistent results, proper handling and storage are critical. Based on guidelines for similar compounds and general best practices:
-
Storage of Solid Compound: Store the lyophilized powder at -20°C, protected from light.[4][6]
-
Stock Solution Preparation: It is recommended to prepare a fresh stock solution before use.[6] Dissolve this compound in a suitable solvent like DMSO to a recommended concentration (e.g., 10 mM).[1] Ensure the compound is fully dissolved.
-
Stock Solution Storage: If storage of the stock solution is necessary, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]
-
Working Solution: When preparing the final working solution, dilute the stock into your culture medium immediately before use. Be mindful of the final DMSO concentration, as high levels can be toxic to cells.
Q4: My this compound treatment is not effectively eliminating pluripotent stem cells. What should I do?
If you observe a lack of efficacy, consider the following troubleshooting steps:
-
Verify Cell Health and Pluripotency: Ensure your hPSC cultures are healthy and display the appropriate markers of pluripotency before treatment.
-
Confirm this compound Concentration: Double-check your calculations for the final concentration. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Check for Compound Degradation: If you are using an older stock solution, it may have degraded. Prepare a fresh stock solution from the lyophilized powder.
-
Assess a New Lot: If the issue persists with a fresh stock, it may be indicative of a less potent lot. It is advisable to validate each new lot of this compound upon arrival.
Q5: We are observing unexpected off-target effects with a new lot of this compound. How can we address this?
Off-target effects can sometimes be attributed to impurities in a specific lot. To mitigate this:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that eliminates hPSCs to minimize potential off-target effects.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) in your experiments.
-
Consider an Alternative Lot: If off-target effects are significant and reproducible with a specific lot, contact the supplier and consider testing a different lot.
Troubleshooting Guides
Guide 1: Validating a New Lot of this compound
It is highly recommended to validate each new lot of this compound to ensure consistency with previous experiments.
Objective: To determine the effective concentration (EC50) of a new lot of this compound and compare it to a previously validated lot.
Experimental Workflow:
Caption: Workflow for validating a new lot of this compound.
Data Presentation:
| Lot Number | Cell Type | EC50 (µM) |
| Old Lot (e.g., 12345) | hPSCs | |
| Differentiated Cells | ||
| New Lot (e.g., 67890) | hPSCs | |
| Differentiated Cells |
Guide 2: Troubleshooting Inconsistent Efficacy
If you are experiencing inconsistent results with the same lot of this compound, the following guide may help identify the source of the variability.
Logical Troubleshooting Flow:
Caption: A decision tree for troubleshooting inconsistent this compound efficacy.
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
1. Cell Plating:
- Plate human pluripotent stem cells (hPSCs) and a differentiated cell line (e.g., fibroblasts) in separate 96-well plates at a predetermined optimal density.
- Allow cells to attach and recover for 24 hours.
2. This compound Preparation and Treatment:
- Prepare a fresh 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM).
- Include a vehicle control (DMSO only) at the highest concentration used for the dilutions.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
3. Incubation:
- Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.
4. Cell Viability Assessment (e.g., MTT Assay):
- Add MTT reagent to each well and incubate for 2-4 hours.
- Add solubilization solution to dissolve the formazan crystals.
- Read the absorbance at the appropriate wavelength using a plate reader.
5. Data Analysis:
- Normalize the absorbance values to the vehicle control.
- Plot the normalized values against the log of the this compound concentration.
- Use a non-linear regression model to calculate the EC50 for each cell type.
Signaling Pathway
This compound acts by transcriptionally repressing TOP2A. TOP2A is a critical enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like hPSCs.
Caption: Simplified signaling pathway of this compound action.
References
- 1. arctomsci.com [arctomsci.com]
- 2. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha. | Broad Institute [broadinstitute.org]
- 3. stemcell.com [stemcell.com]
- 4. apexbt.com [apexbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Strategies to reduce cellular stress induced by PluriSIn #2
Welcome to the technical support center for managing cellular stress associated with PluriSIn treatment. This resource provides troubleshooting guides and frequently asked questions to help researchers mitigate off-target effects and improve experimental outcomes.
Disclaimer: The strategies and protocols described herein are intended for research purposes only. "PluriSIn #2" is not extensively documented in scientific literature; this guide is based on the well-characterized mechanism of PluriSIn #1 , a potent and selective inhibitor of Stearoyl-CoA Desaturase (SCD1). It is presumed that this compound acts via a similar mechanism, inducing cellular stress through the inhibition of oleic acid biosynthesis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is PluriSIn #1 and how does it induce cellular stress?
PluriSIn #1 is a small molecule that selectively eliminates human pluripotent stem cells (hPSCs) by inhibiting Stearoyl-CoA Desaturase (SCD1).[1][3] SCD1 is a critical enzyme in lipid metabolism that converts saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid.[1] Inhibition of SCD1 leads to an accumulation of SFAs and a depletion of MUFAs. This imbalance disrupts cellular homeostasis and induces two primary forms of cellular stress:
-
Endoplasmic Reticulum (ER) Stress: The buildup of SFAs can alter ER membrane integrity and impair its function, leading to an accumulation of unfolded or misfolded proteins.[4] This triggers the Unfolded Protein Response (UPR), a signaling network designed to restore ER homeostasis but can lead to programmed cell death (apoptosis) if the stress is prolonged or severe.[1][5][6]
-
Oxidative Stress: The disruption of lipid metabolism and ER function can lead to the overproduction of Reactive Oxygen Species (ROS), overwhelming the cell's antioxidant capacity and causing damage to DNA, lipids, and proteins.[6][7]
Q2: What are the typical signs of PluriSIn-induced cellular stress in my experiments?
Researchers may observe several indicators of cellular stress following PluriSIn treatment, including:
-
Reduced Cell Viability: A significant decrease in the number of living cells.
-
Increased Apoptosis: Observable signs of programmed cell death, which can be confirmed with assays like TUNEL or Annexin V staining.[6]
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. In pluripotent stem cell cultures, a reduction in colony size and number is common.[6]
-
Changes in Media Color: A rapid shift to yellow in media containing phenol red may indicate excessive cell death and metabolic changes.[8][9]
-
Altered Growth Rates: A noticeable slowdown or complete halt in cell proliferation.[9]
Q3: Can PluriSIn affect my differentiated cells?
While PluriSIn #1 is designed to be selective for pluripotent stem cells, differentiated cells are not entirely immune to its effects, especially at higher concentrations or with prolonged exposure.[2][3] The fundamental dependence on lipid metabolism exists in all cells, although the high proliferative rate of PSCs makes them uniquely sensitive. If you observe stress in your differentiated cell populations, consider titrating the PluriSIn concentration and treatment duration.
Q4: What are the primary strategies to reduce PluriSIn-induced cellular stress?
Two main strategies can be employed to counteract the cellular stress induced by SCD1 inhibition:
-
Alleviating ER Stress: Using "chemical chaperones," which are small molecules that can help stabilize protein conformation, improve the ER's protein-folding capacity, and facilitate the clearance of misfolded proteins.[10][11][12]
-
Reducing Oxidative Stress: Supplementing the culture media with antioxidants to neutralize excess ROS and protect cellular components from oxidative damage.[13][14]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving PluriSIn.
| Problem | Potential Cause | Suggested Solution |
| Excessive cell death in pluripotent stem cell (PSC) cultures, even at recommended concentrations. | High sensitivity of the specific cell line to ER stress or oxidative stress. | 1. Co-treat with a chemical chaperone: Add 4-Phenylbutyric Acid (4-PBA) or Tauroursodeoxycholic acid (TUDCA) to the culture medium to alleviate ER stress.[10][11] 2. Supplement with an antioxidant: Add N-acetylcysteine (NAC) to the culture medium to scavenge ROS.[14] 3. Optimize PluriSIn Concentration: Perform a dose-response curve to find the minimum effective concentration for your specific cell line. |
| Differentiated cells are showing signs of toxicity (e.g., detaching, apoptosis). | Off-target effects of PluriSIn at the current concentration or duration. PluriSIn is selective but not entirely specific. | 1. Reduce PluriSIn Concentration: Lower the concentration to a level that eliminates residual PSCs without harming differentiated cells.[2] 2. Shorten Exposure Time: Limit the duration of PluriSIn treatment to the minimum time required. 3. Implement a Wash-out Step: After treatment, thoroughly wash the cells with fresh medium to remove any residual compound. |
| Experimental results are inconsistent across batches. | 1. Contamination (bacterial, fungal, or mycoplasma).[9][15] 2. Inconsistent cell culture practices (e.g., passaging density, reagent quality).[16] 3. Degradation of PluriSIn stock solution. | 1. Screen for Contamination: Regularly test cultures for mycoplasma and visually inspect for other contaminants.[15] Discard any contaminated cultures.[9] 2. Standardize Protocols: Ensure consistent cell densities, passage numbers, and media formulations.[16] 3. Prepare Fresh Reagents: Prepare PluriSIn stock solutions fresh and aliquot to avoid repeated freeze-thaw cycles.[2] |
| Unsure if observed cell death is due to ER stress or oxidative stress. | PluriSIn's mechanism involves both pathways, which are interconnected. | 1. Perform Mechanistic Assays: Use specific assays to measure markers for each pathway. - ER Stress: Western blot for UPR markers like GRP78 (BiP), p-eIF2α, and CHOP.[10][12] - Oxidative Stress: Use fluorescent probes like DCFDA to measure intracellular ROS levels.[14] |
Visualizing the Mechanism and Mitigation Strategies
Signaling Pathway of PluriSIn-Induced Stress
The following diagram illustrates how PluriSIn (as an SCD1 inhibitor) triggers cellular stress and where mitigation strategies intervene.
References
- 1. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Getting the better of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox Homeostasis and Regulation in Pluripotent Stem Cells: Uniqueness or Versatility? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Detect, Avoid and Deal With Contaminated Cell Cultures - Tempo Bioscience [tempobioscience.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Chemical Chaperones to Inhibit Endoplasmic Reticulum Stress: Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Chaperones Reduce ER Stress and Restore Glucose Homeostasis in a Mouse Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemical Chaperone, PBA, Reduces ER Stress and Autophagy and Increases Collagen IV α5 Expression in Cultured Fibroblasts From Men With X-Linked Alport Syndrome and Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. stemcell.com [stemcell.com]
Validation & Comparative
Eliminating Undifferentiated Human Pluripotent Stem Cells: A Comparative Guide to PluriSIn #2 and Other Methods
For researchers, scientists, and drug development professionals, the complete removal of undifferentiated human pluripotent stem cells (hPSCs) from derivative cell populations is a critical step to mitigate the risk of teratoma formation in regenerative medicine applications. This guide provides a detailed comparison of the efficacy of PluriSIn #2 with other established hPSC elimination methods, supported by experimental data and detailed protocols.
Introduction to hPSC Elimination Strategies
The persistence of undifferentiated hPSCs in a differentiated cell culture poses a significant safety risk due to their tumorigenic potential. Several strategies have been developed to address this challenge, broadly categorized as small molecule-based approaches, genetic modification, immunological targeting, and methods inducing oxidative stress. This guide focuses on a comparative analysis of these techniques, with a special emphasis on the performance of this compound.
Small Molecule-Based Elimination
Small molecules offer a transient, non-genetic approach to selectively eliminate hPSCs. These compounds typically target pathways or cellular machinery that are essential for the survival of pluripotent cells but less so for their differentiated counterparts.
This compound: A Topoisomerase II Alpha Inhibitor
This compound is a small molecule identified for its potent and selective cytotoxicity towards hPSCs. Its mechanism of action involves the repression of topoisomerase II alpha (TOP2A) transcription. TOP2A is an enzyme crucial for DNA replication and is highly expressed in rapidly dividing cells, including hPSCs. By reducing TOP2A levels, this compound effectively induces cell death in the undifferentiated stem cell population.[1]
PluriSIn #1: An Inhibitor of Lipid Metabolism
A related compound, PluriSIn #1, functions by inhibiting stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids.[2][3][4][5][6] This highlights a unique metabolic dependency of hPSCs on oleic acid synthesis for their survival. Treatment with PluriSIn #1 leads to endoplasmic reticulum stress and apoptosis in hPSCs.[2][3]
Cardiac Glycosides: Targeting the Na+/K+-ATPase Pump
Cardiac glycosides, such as digoxin and ouabain, are a class of drugs that inhibit the Na+/K+-ATPase pump.[7] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium and subsequent cell death. hPSCs have shown particular sensitivity to these compounds.
Comparative Efficacy of Small Molecule Inhibitors
Direct head-to-head quantitative comparisons of this compound with other small molecules in the same study are limited in the currently available literature. However, data from individual studies provide insights into their respective efficacies.
| Small Molecule | Target | Concentration & Duration | Efficacy (In Vivo Teratoma Formation) | Reference |
| This compound | Topoisomerase II Alpha (transcription repression) | Not specified in comparative studies | Data not available in direct comparison | [1] |
| PluriSIn #1 | Stearoyl-CoA Desaturase (SCD1) | 20 µM for 4 days | 0 out of 6 mice developed tumors | [8] |
Other hPSC Elimination Methods
Beyond small molecules, several other techniques are employed for the removal of undifferentiated hPSCs.
Genetic Modification: Suicide Gene Therapy
This approach involves genetically engineering hPSCs to express a "suicide gene." This gene can convert a non-toxic prodrug into a cytotoxic substance, leading to the selective death of the modified cells. A commonly used system is the herpes simplex virus thymidine kinase (HSV-TK) gene in combination with the prodrug ganciclovir.[9][10][11]
Immunological Targeting: Antibody-Drug Conjugates
This method utilizes antibodies that specifically recognize surface markers on undifferentiated hPSCs. These antibodies can be conjugated to cytotoxic drugs. For instance, an antibody targeting desmoglein 2 (Dsg2), a protein highly expressed on hPSCs, has been conjugated to doxorubicin to selectively eliminate these cells.[12][13]
Plasma-Activated Medium (PAM)
PAM is a cell culture medium that has been treated with non-thermal atmospheric pressure plasma. This process generates reactive oxygen and nitrogen species that induce oxidative stress and selectively kill undifferentiated hPSCs, which have been shown to have lower expression of oxidative stress-related genes compared to differentiated cells.[14]
Comparative Efficacy of Diverse hPSC Elimination Methods
| Method | Principle | Efficacy (In Vivo Teratoma Formation) | Reference |
| Suicide Gene Therapy (HSV-TK/Ganciclovir) | Enzymatic conversion of a prodrug to a toxic substance. | 1 out of 12 mice developed tumors with ganciclovir treatment, compared to 6 out of 9 in the untreated group. | [15] |
| Immunological Targeting (Anti-Dsg2-DOX) | Antibody-drug conjugate targeting a specific hPSC surface marker. | Pre-treatment with the conjugate prevented teratoma development. | [12] |
| Plasma-Activated Medium (PAM) | Induction of oxidative stress. | Effectively and selectively killed undifferentiated hiPSCs in co-culture. In vivo data not specified. | [14] |
Experimental Protocols
Small Molecule Treatment for hPSC Elimination (General Protocol)
-
Cell Culture: Culture hPSCs in appropriate feeder-free or feeder-dependent conditions until they reach the desired confluency. For co-culture experiments, plate differentiated cells and spike in a known number of hPSCs.
-
Compound Preparation: Prepare a stock solution of the small molecule (e.g., PluriSIn #1, this compound, cardiac glycoside) in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the stock solution to the desired final concentration in the cell culture medium. Replace the existing medium with the medium containing the small molecule.
-
PluriSIn #1 Example: Treat iPS-derived derivatives with 20 µM PluriSIn #1 for 4 days.[8]
-
-
Incubation: Incubate the cells for the specified duration (e.g., 24-96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Washout: After the treatment period, remove the medium containing the small molecule and wash the cells with fresh medium to remove any residual compound.
-
Analysis: Assess the efficacy of elimination through various methods such as viability assays (e.g., MTT, trypan blue exclusion), immunofluorescence staining for pluripotency markers (e.g., OCT4, NANOG), or flow cytometry. For in vivo analysis, inject the treated cells into immunocompromised mice and monitor for teratoma formation.
Suicide Gene Therapy (HSV-TK/Ganciclovir) Protocol Outline
-
Vector Construction and Transduction: Clone the HSV-TK gene into a lentiviral or other suitable vector, often under the control of a pluripotency-specific promoter. Transduce the hPSCs with the viral vector to create a stable cell line expressing the suicide gene.
-
Cell Culture and Differentiation: Culture and differentiate the genetically modified hPSCs as required.
-
Prodrug Administration: Add the prodrug ganciclovir to the culture medium at a pre-determined effective concentration.
-
Incubation: Incubate the cells with ganciclovir for a sufficient period to allow for the conversion to its toxic form and subsequent cell death.
-
Analysis: Evaluate the elimination of undifferentiated cells as described in the small molecule protocol.
Immunological Targeting (Antibody-Drug Conjugate) Protocol Outline
-
Antibody-Drug Conjugate Preparation: Covalently link a cytotoxic drug (e.g., doxorubicin) to a monoclonal antibody that specifically recognizes an hPSC surface marker (e.g., Dsg2).
-
Cell Treatment: Incubate the mixed culture of differentiated and undifferentiated hPSCs with the antibody-drug conjugate.
-
Internalization and Toxin Release: The conjugate will bind to the target cells, be internalized, and the cytotoxic drug will be released, leading to cell death.
-
Analysis: Assess the specific elimination of hPSCs as previously described.
Plasma-Activated Medium (PAM) Protocol Outline
-
PAM Preparation: Irradiate a specific volume of cell culture medium with a non-thermal atmospheric pressure plasma jet for a defined period.
-
Cell Treatment: Replace the standard culture medium of the hPSC-containing culture with the freshly prepared PAM.
-
Incubation: Incubate the cells in PAM for a predetermined duration.
-
Medium Replacement: After treatment, replace the PAM with fresh, non-treated culture medium.
-
Analysis: Evaluate the selective elimination of undifferentiated cells.
Visualizing the Mechanisms of Action
Caption: Mechanism of this compound in hPSC elimination.
Caption: Overview of hPSC elimination strategies.
Caption: General experimental workflow for hPSC elimination.
References
- 1. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha. | Broad Institute [broadinstitute.org]
- 2. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. stemcell.com [stemcell.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 8. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suicide Gene Therapy for Cancer – Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the safety of cell therapy products by suicide gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Selective elimination of human pluripotent stem cells by Anti-Dsg2 antibody-doxorubicin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasma-activated medium selectively eliminates undifferentiated human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elimination of tumorigenic pluripotent stem cells from their differentiated cell therapy products: An important step toward ensuring safe cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Stem Cell Therapies: A Comparative Guide to Eliminating Undifferentiated Cells, Featuring PluriSIn #2
For researchers, scientists, and drug development professionals, ensuring the safety of pluripotent stem cell (PSC)-based therapies is paramount. A critical challenge is the removal of residual undifferentiated cells, which pose a tumorigenic risk. This guide provides a detailed comparison of PluriSIn #2, a selective inhibitor of undifferentiated cells, with other established and emerging methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research.
Executive Summary
This compound is a small molecule that selectively induces apoptosis in undifferentiated human pluripotent stem cells (hPSCs) by inhibiting Topoisomerase II alpha (TOP2A), an enzyme essential for the survival of these cells.[1] This guide compares the efficacy and methodology of this compound with alternative strategies, including another pluripotent-specific inhibitor, PluriSIn #1, the chemotherapeutic agent doxorubicin, antibody-based magnetic-activated cell sorting (MACS), and microfluidic sorting technologies. Each method offers distinct advantages and disadvantages in terms of selectivity, efficiency, and scalability.
Comparison of Methods for Eliminating Undifferentiated Stem Cells
The selection of a method to eliminate undifferentiated stem cells depends on various factors, including the specific cell type, the scale of the experiment, and the desired level of purity. The following tables provide a quantitative comparison of this compound and its alternatives.
| Method | Target / Principle | Efficacy | Known Selectivity (Undifferentiated vs. Differentiated Cells) | Key Advantages | Key Disadvantages |
| This compound | Topoisomerase II alpha (TOP2A) inhibitor | High | Highly selective for hPSCs. TOP2A is highly expressed in undifferentiated cells and downregulated upon differentiation.[1] | High selectivity, small molecule-based, easy to implement in culture. | Limited publicly available direct comparative IC50 data across a wide range of cell types. |
| PluriSIn #1 | Stearoyl-CoA desaturase (SCD1) inhibitor | High | Selectively eliminates hPSCs by inducing ER stress and apoptosis.[2] | High selectivity, well-characterized mechanism. | May have off-target effects related to lipid metabolism in certain differentiated cell types. |
| Doxorubicin | Topoisomerase II inhibitor | High | Selective at low concentrations (e.g., 0.01 μmol/L) for ESCs over cardiomyocytes.[2] | Well-established and readily available chemotherapeutic agent. | Potential for cardiotoxicity at higher concentrations, less specific than PluriSIns. |
| MACS with mAb | Surface antigen-specific (e.g., SSEA-5) | High (97.2%-99.7% removal in one study) | Dependent on the specificity of the antibody used. SSEA-5 is highly specific to hPSCs. | High purity of the resulting differentiated cell population. | Requires specific antibodies and equipment, can be a multi-step process. |
| Microfluidic Sorting | Physical properties (size, adhesion) | Variable (can remove about 50% of undifferentiated cells in a single pass) | Based on physical differences between undifferentiated and differentiated cells. | Label-free, gentle on cells, high-throughput potential. | Efficiency can be variable and may not achieve complete removal in a single step. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and implementing these techniques.
Signaling Pathway of this compound-Induced Apoptosis
This compound selectively eliminates undifferentiated hPSCs by repressing the transcription of TOP2A. The subsequent reduction in TOP2A protein levels leads to DNA damage and activation of the intrinsic apoptotic pathway, culminating in caspase activation and cell death.
Caption: this compound inhibits TOP2A transcription, leading to apoptosis.
Experimental Workflow for this compound Treatment
A typical workflow for eliminating undifferentiated hPSCs from a differentiating culture using this compound involves adding the compound to the culture medium for a specific duration, followed by washing and further differentiation or analysis.
References
A Head-to-Head Battle for Purity: PluriSIn #2 vs. Fluorescence-Activated Cell Sorting in Pluripotent Stem Cell Elimination
For researchers, scientists, and drug development professionals navigating the critical step of ensuring the safety of stem cell-based therapies, the complete removal of tumorigenic pluripotent stem cells (PSCs) from differentiated cell populations is paramount. This guide provides a comprehensive side-by-side comparison of two prominent methods for achieving this crucial purification: the small molecule inhibitor PluriSIn #2 and the established technology of fluorescence-activated cell sorting (FACS).
The residual presence of undifferentiated PSCs in a therapeutic cell preparation poses a significant risk of teratoma formation upon transplantation.[1][2] Both this compound and FACS offer distinct approaches to mitigate this risk. This compound is a chemical compound that selectively induces apoptosis in PSCs, while FACS is a sophisticated cell sorting technique that physically separates cell populations based on the expression of specific surface markers. This guide will delve into the mechanisms, performance, and protocols of each method, presenting the available data to aid in the selection of the most appropriate strategy for your research and development needs.
At a Glance: this compound vs. FACS
| Feature | This compound | Fluorescence-Activated Cell Sorting (FACS) |
| Mechanism of Action | Chemical induction of apoptosis in pluripotent stem cells via inhibition of stearoyl-CoA desaturase (SCD1).[3][4] | Physical separation of cells based on fluorescently labeled antibodies targeting specific cell surface markers.[5][6] |
| Efficiency of PSC Elimination | >99% elimination of TRA-1-60 positive cells reported for the related compound PluriSIn #1.[1] | Can achieve >99% purity of the sorted cell population, depending on the specificity of the markers and gating strategy.[7] |
| Cell Viability of Differentiated Cells | High; selectively targets pluripotent cells while sparing a wide array of differentiated cell types.[2][4] | Generally high, but can be affected by the stress of the sorting process, including shear forces and pressure.[2][8] |
| Purity of Final Differentiated Cell Population | High, with minimal residual pluripotent cells. | Very high, capable of isolating ultra-pure populations of differentiated cells.[7] |
| Scalability | Highly scalable for large-volume cell cultures. | Can be a bottleneck for very large cell numbers; throughput is dependent on the instrument and cell concentration. |
| Cost-Effectiveness | Potentially more cost-effective for large-scale applications due to the elimination of expensive antibodies and complex equipment. | High initial equipment cost ($100,000 - $1,000,000) and ongoing expenses for antibodies, reagents, and maintenance.[9][10] |
| Hands-on Time | Minimal; involves adding the compound to the cell culture medium. | Significant; requires antibody staining, instrument setup, and operation by a trained technician. |
Delving Deeper: Mechanisms and Experimental Data
This compound: A Chemical Approach to Purity
This compound belongs to a family of small molecules that selectively eliminate human pluripotent stem cells. Its mechanism of action is rooted in the inhibition of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids.[3][4] This inhibition leads to endoplasmic reticulum (ER) stress and ultimately triggers apoptosis, or programmed cell death, specifically in PSCs.[2] Differentiated cells, which have a different metabolic profile, are largely unaffected by SCD1 inhibition, making this compound a highly selective purification agent.[2][4]
Studies on the closely related compound, PluriSIn #1, have demonstrated its high efficacy. Treatment of mixed cultures of undifferentiated and differentiated cells with PluriSIn #1 resulted in the elimination of over 99% of the pluripotent cell population, as measured by the absence of the pluripotency marker TRA-1-60.[1] Crucially, the application of PluriSIn #1 was shown to completely prevent the formation of teratomas when the treated cells were transplanted into immunodeficient mice.[2]
Fluorescence-Activated Cell Sorting (FACS): A Physical Separation Strategy
Fluorescence-activated cell sorting is a powerful and versatile technology that allows for the precise separation of individual cells from a heterogeneous population.[5][6] The process involves labeling cells with fluorescently conjugated antibodies that specifically bind to cell surface markers. A stream of single cells is then passed through a laser beam, which excites the fluorophores. Detectors measure the emitted fluorescence, and the instrument uses this information to apply an electrical charge to droplets containing the cells of interest. These charged droplets are then deflected into separate collection tubes, effectively sorting the cell population.[6][11]
For the purification of differentiated cells, FACS can be used to either positively select for the desired differentiated cell type (if specific surface markers are known) or, more commonly for eliminating PSCs, to negatively select for and discard cells expressing pluripotency markers such as TRA-1-60 and SSEA-4.[12][13] FACS can achieve exceptionally high purity levels, often exceeding 99%.[7] However, the process can be time-consuming, requires expensive equipment and reagents, and can induce stress on cells, potentially impacting their viability and function post-sorting.[2][8]
Visualizing the Processes: Signaling Pathways and Workflows
To better understand the underlying principles of each method, the following diagrams illustrate the signaling pathway affected by this compound and the experimental workflows for both this compound treatment and FACS-based cell sorting.
Caption: Signaling pathway of this compound in pluripotent stem cells.
Caption: General experimental workflow for this compound treatment.
Caption: General experimental workflow for FACS-based purification.
Experimental Protocols
This compound Treatment Protocol for the Elimination of Pluripotent Stem Cells
This protocol is a general guideline based on studies with the related compound PluriSIn #1. Optimal concentrations and incubation times may vary depending on the cell line and culture conditions and should be determined empirically.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. For PluriSIn #1, a stock solution of 10 mM in DMSO is commonly used.[7] Store the stock solution at -20°C.
-
Cell Culture: Culture the mixed population of pluripotent and differentiated cells under standard conditions until they reach the desired confluence.
-
Treatment: Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration. A concentration of 10-20 µM for 24-48 hours has been shown to be effective for PluriSIn #1.[4][14]
-
Incubation: Incubate the cells with the this compound-containing medium for the determined duration.
-
Removal of this compound: After the incubation period, aspirate the medium containing this compound and wash the cells several times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove any residual compound.
-
Post-Treatment Culture: Culture the remaining differentiated cells in fresh medium. The purified population is now ready for downstream applications.
Fluorescence-Activated Cell Sorting (FACS) Protocol for the Depletion of Undifferentiated Pluripotent Stem Cells
This protocol provides a general framework for using FACS to remove undifferentiated PSCs from a mixed cell population. Specific antibody concentrations, instrument settings, and gating strategies will need to be optimized for each experiment.
-
Cell Preparation:
-
Harvest the mixed cell population using a gentle, non-enzymatic dissociation method to obtain a single-cell suspension.
-
Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 2% FBS and 1 mM EDTA) and determine the cell concentration.
-
-
Antibody Staining:
-
Resuspend the cells in cold FACS buffer.
-
Add fluorescently conjugated primary antibodies specific for human pluripotent stem cell surface markers, such as anti-TRA-1-60 and anti-SSEA-4.[12][13] Incubate for 30-60 minutes at 4°C in the dark.
-
Include appropriate controls:
-
Unstained control: Cells without any antibody.
-
Isotype control: Cells stained with an antibody of the same isotype and fluorochrome as the primary antibody but with no specificity for a cell surface marker.
-
Fluorescence-minus-one (FMO) controls: For multicolor experiments, stain cells with all antibodies except one to correctly set gates.
-
-
-
Washing:
-
After incubation, wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
-
Cell Sorting:
-
Resuspend the cells in cold FACS buffer at an appropriate concentration for the cell sorter (typically 1-10 x 10^6 cells/mL).
-
Filter the cell suspension through a 35-40 µm cell strainer to prevent clumping.
-
Run the samples on the flow cytometer. Use the unstained and isotype controls to set the negative gates.
-
Set up the sorting gates to collect the population of cells that are negative for the pluripotency markers (e.g., TRA-1-60 negative).
-
Collect the sorted, unstained (differentiated) cells in a tube containing culture medium or a suitable collection buffer.
-
-
Post-Sort Analysis and Culture:
-
Analyze a small aliquot of the sorted cells to assess purity.
-
Plate the sorted differentiated cells for subsequent culture and experiments.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and FACS are highly effective methods for removing unwanted and potentially dangerous pluripotent stem cells from differentiated cell populations. The choice between these two powerful techniques will ultimately depend on the specific requirements of the research or therapeutic application.
This compound offers a simple, scalable, and potentially more cost-effective solution, particularly for large-scale cell culture applications. Its ease of use and high selectivity make it an attractive option for routine purification.
FACS , on the other hand, provides unparalleled precision and flexibility, allowing for the isolation of highly pure cell populations based on a multitude of markers. While it involves a more complex workflow and higher costs, its ability to perform multi-parameter cell sorting makes it an indispensable tool for detailed cellular analysis and the isolation of rare cell subtypes.
By carefully considering the factors of efficiency, cell viability, purity, scalability, and cost, researchers can make an informed decision to ensure the safety and success of their stem cell-based endeavors.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]
- 4. stemcell.com [stemcell.com]
- 5. akadeum.com [akadeum.com]
- 6. assaygenie.com [assaygenie.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. akadeum.com [akadeum.com]
- 9. How Much Does A Flow Cytometer Cost in 2024? [excedr.com]
- 10. Flow Cytometry & Cell Sorting Pricing & Fees | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Separation of SSEA-4 and TRA-1-60 labelled undifferentiated human embryonic stem cells from a heterogeneous cell population using magnetic-activated cell sorting (MACS) and fluorescence-activated cell sorting (FACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRA-1–60+, SSEA-4+, POU5F1+, SOX2+, NANOG+ Clones of Pluripotent Stem Cells in the Embryonal Carcinomas of the Testes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of In Vivo Safety and Biodistribution for Pluripotency Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical safety and distribution profiles of small molecules designed to eliminate pluripotent stem cells.
Executive Summary
The safe application of regenerative medicine therapies derived from pluripotent stem cells (PSCs) hinges on the effective elimination of residual undifferentiated cells, which carry a risk of teratoma formation. Pluripotency inhibitors are small molecules designed to selectively induce apoptosis in PSCs, thereby enhancing the safety of cell-based therapies. This guide provides a comparative overview of the in vivo safety and biodistribution of three such inhibitors: YM155, Digoxin, and Lanatoside C.
It is important to note that a comprehensive search of publicly available scientific literature and databases yielded no specific in vivo safety or biodistribution data for PluriSIn #2. The information presented herein is therefore focused on alternative compounds for which preclinical data are available.
Mechanism of Action Overview
A brief overview of the mechanisms of action for the compared pluripotency inhibitors is essential for contextualizing their safety and distribution profiles.
Caption: Signaling pathways for YM155, Digoxin, and Lanatoside C.
Comparative Data Tables
The following tables summarize the available quantitative data on the in vivo safety and biodistribution of YM155, Digoxin, and Lanatoside C.
Table 1: In Vivo Safety Summary
| Compound | Animal Model | Dosage and Administration | Key Safety Findings | Citations |
| YM155 | Mice | Continuous intravenous infusion | Well-tolerated, no significant body weight loss or decreased blood cell count. Reversible elevation in serum creatinine at higher doses. | [1][2] |
| Neuroblastoma xenograft mice | Not specified | No notable toxic effects observed. | [3][4] | |
| Digoxin | General clinical use | Oral, intravenous | Narrow therapeutic window. Risks of cardiotoxicity, including arrhythmias. | [5] |
| Lanatoside C | Cholangiocarcinoma xenograft mice | 40 mg/kg, gavage for 42 days | Well-tolerated, did not result in significant weight loss. | |
| Hepatocellular carcinoma xenograft mice | Not specified | Dramatically decreased tumor volume without obvious body weight loss. | [6] |
Table 2: In Vivo Biodistribution Summary
| Compound | Animal Model | Method of Detection | Primary Organs of Accumulation | Key Biodistribution Findings | Citations |
| YM155 | Human prostate tumor-xenograft mice | PET imaging with [11C]YM155 | Tumor, kidneys, liver, cecum | High uptake in tumor tissue. Tumor-to-blood and tumor-to-muscle ratios of 26.5 and 25.6, respectively, at 40 min post-injection. | [7] |
| Cynomolgus monkey | PET imaging with [11C]YM155 | Liver, kidneys, bladder | Low accumulation in lung, breast, head, and neck. Significant accumulation only in organs involved with drug clearance. | ||
| Male rats | [14C]YM155 | Kidney, liver | Radioactivity concentrations in kidney and liver were 14.8- and 5.24-fold higher than in plasma at 0.1 h after dosing. | ||
| Digoxin | Humans (clinical data) | Radioimmunoassay | Heart, kidneys, skeletal muscle | Extensively distributed in tissues. Skeletal muscle is the largest storage site. | |
| Lanatoside C | Humans (clinical data) | Tritiated drug | Not directly measured | Converted to digoxin in the gut prior to absorption, suggesting a similar biodistribution profile to digoxin. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
YM155 Biodistribution Study in a Mouse Xenograft Model
References
- 1. STEMCELL Technologies PluriSIn-1 50 mg | Buy Online | STEMCELL Technologies | Fisher Scientific [fishersci.co.uk]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Discovery and Functional Characterization of Diverse Class 2 CRISPR-Cas Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dysregulation of Cells Cycle and Apoptosis in Human Induced Pluripotent Stem Cells Chondrocytes Through p53 Pathway by HT-2 Toxin: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enhancing hPSC Survival During Single-Cell Passaging: Y-27632 vs. the CEPT Cocktail
For researchers, scientists, and drug development professionals, ensuring the robust survival of human pluripotent stem cells (hPSCs) following single-cell passaging is critical for applications ranging from gene editing to large-scale cell manufacturing. Dissociation into single cells typically induces significant apoptosis, a phenomenon mitigated by various small molecules. This guide provides a comprehensive comparison of the well-established ROCK inhibitor Y-27632 and the more recently developed CEPT cocktail, offering insights into their performance, mechanisms, and protocols.
Single-cell passaging of hPSCs is a necessary technique for clonal selection, accurate cell counting, and high-throughput screening.[1][2] However, the process of detaching adherent hPSCs from their substrate and disrupting cell-cell junctions triggers a signaling cascade that leads to programmed cell death, or apoptosis.[3] A key pathway involved in this process is the Rho-associated coiled-coil kinase (ROCK) pathway.
The Role of ROCK Inhibition in hPSC Survival
The dissociation of hPSCs activates the Rho/ROCK pathway, leading to hyperactivation of myosin and subsequent membrane blebbing and apoptosis.[3] Small molecule inhibitors of ROCK, such as Y-27632, have been widely used to counteract this effect and improve cell survival during single-cell passaging and cryopreservation.[3]
The Emergence of the CEPT Cocktail for Enhanced Cytoprotection
More recently, a targeted high-throughput screen of over 15,000 small molecules identified a novel combination, termed the CEPT cocktail, which provides more comprehensive cytoprotection.[4] This cocktail consists of C hroman 1, E mricasan, P olyamine solution, and T rans-ISRIB.[4] Chroman 1 is a more potent and selective ROCK inhibitor than Y-27632.[4] Emricasan is a pan-caspase inhibitor that blocks apoptosis, while the polyamine solution and Trans-ISRIB support various cellular processes to improve overall cell health and survival.[4]
Performance Comparison: Y-27632 vs. CEPT Cocktail
Quantitative data from studies demonstrates the superior performance of the CEPT cocktail in promoting hPSC survival and cloning efficiency compared to Y-27632 alone.
| Treatment | Cell Line | Application | Outcome Metric | Result |
| Y-27632 | Multiple hiPSC lines | Single-cell dissociation | Survival Rate | Modest efficiency gains of 5-20% |
| SMC4 (a combination of small molecules) | Multiple hiPSC lines | Single-cell dissociation | Survival Rate | ~10 times higher than Y-27632 |
| SiM5 (another novel combination) | Multiple hiPSC lines | Single-cell dissociation | Survival Rate | ~25 times higher than Y-27632 |
| CEPT Cocktail | Multiple hPSC lines | Single-cell cloning | Cloning Efficiency | Significantly higher than Y-27632 |
| CEPT Cocktail | Multiple hPSC lines | Post-thaw survival | Viability | Markedly improved compared to Y-27632 |
Note: The table above is a summary of findings from multiple sources. Direct head-to-head quantitative comparison data can vary between cell lines and experimental conditions.
Signaling Pathways and Mechanisms of Action
The primary mechanism of Y-27632 is the inhibition of the ROCK pathway, thereby preventing dissociation-induced apoptosis. The CEPT cocktail, however, employs a multi-targeted approach.
Figure 1: Y-27632's mechanism of action.
Figure 2: Multi-targeted approach of the CEPT cocktail.
Experimental Protocols
Standard Single-Cell Passaging of hPSCs
This workflow outlines the general steps for passaging hPSCs as single cells, with the incorporation of either Y-27632 or the CEPT cocktail.
Figure 3: Experimental workflow for single-cell passaging.
Detailed Methodologies:
1. Preparation of hPSC Cultures:
-
Culture hPSCs on a suitable matrix (e.g., Matrigel or Vitronectin) in a chemically defined medium (e.g., mTeSR1 or E8).
-
Allow cultures to reach 70-80% confluency.
2. Cell Dissociation:
-
Aspirate the culture medium and wash the cells once with sterile DPBS (Dulbecco's Phosphate-Buffered Saline) without calcium and magnesium.
-
Add a gentle single-cell dissociation reagent, such as Accutase or TrypLE Express, and incubate at 37°C for 5-10 minutes, or until the cells detach.
-
Gently triturate the cells to create a single-cell suspension.
3. Cell Plating with Survival Supplements:
-
Neutralize the dissociation reagent with culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh hPSC culture medium supplemented with either:
-
10 µM Y-27632: Add to the plating medium for the first 24 hours of culture.
-
CEPT Cocktail: Prepare the cocktail according to the manufacturer's instructions and add it to the plating medium.
-
-
Perform a cell count to determine the viability and concentration of the cell suspension.
-
Plate the cells onto a pre-coated culture vessel at the desired density (e.g., 10,000-20,000 cells/cm²).
-
Distribute the cells evenly by gently rocking the plate.
-
Incubate at 37°C and 5% CO₂.
4. Post-Plating Culture:
-
For cultures with Y-27632, replace the medium after 24 hours with fresh medium without the inhibitor.
-
For cultures with the CEPT cocktail, follow the manufacturer's recommendations for medium changes.
-
Continue to culture the hPSCs, changing the medium daily, until they are ready for the next passage.
Conclusion
While Y-27632 has been a reliable standard for improving hPSC survival during single-cell passaging, the development of multi-component cocktails like CEPT represents a significant advancement.[4] The superior cytoprotective effects of the CEPT cocktail, achieved through the simultaneous inhibition of multiple stress-induced pathways, can lead to higher cloning efficiencies, improved post-thaw recovery, and more robust and reproducible experimental outcomes. For researchers engaged in demanding applications such as gene editing, single-cell cloning, and the generation of large batches of hPSCs for therapeutic purposes, the adoption of a more comprehensive cytoprotective strategy like the CEPT cocktail is highly recommended.
References
- 1. Long-term single-cell passaging of human iPSC fully supports pluripotency and high-efficient trilineage differentiation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term single-cell passaging of human iPSC fully supports pluripotency and high-efficient trilineage differentiation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stress-reduced passaging technique improves the viability of human pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
A Comparative Guide to PluriSIn #2 and Alternative Methods for Pluripotent Stem Cell Purification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PluriSIn #2, MACS, and FACS Technologies for the Purification of Pluripotent Stem Cells.
The presence of residual undifferentiated pluripotent stem cells (PSCs) in a differentiated cell population poses a significant safety risk, primarily due to their tumorigenic potential. Therefore, robust purification strategies are paramount for the clinical application of PSC-derived therapies. This guide provides a comparative analysis of a chemical-based approach using this compound against two widely used physical separation methods: Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS).
Principle of Each Method
This compound: This small molecule selectively induces apoptosis in human pluripotent stem cells (hPSCs). Its mechanism of action involves the repression of topoisomerase II alpha (TOP2A) transcription. TOP2A is an enzyme essential for the survival of undifferentiated hPSCs, and its downregulation leads to cell death[1]. This method, therefore, removes unwanted PSCs from the culture.
Magnetic-Activated Cell Sorting (MACS): MACS is a high-throughput method that enriches for a specific cell population based on the expression of cell surface antigens. Cells are labeled with magnetic nanoparticles conjugated to antibodies that recognize specific markers on the target cells. The cell suspension is then passed through a column placed in a strong magnetic field. The magnetically labeled cells are retained in the column, while unlabeled cells pass through.
Fluorescence-Activated Cell Sorting (FACS): FACS is a powerful technique that allows for the separation of individual cells from a heterogeneous population based on their light-scattering and fluorescent characteristics. Cells are stained with fluorescently labeled antibodies against specific surface or intracellular markers. A stream of single cells is then passed through a laser beam, and the resulting fluorescent signals are used to sort the cells into different populations.
Performance Comparison
Quantitative data for a direct head-to-head comparison of this compound with MACS and FACS is limited in the current literature. However, based on available studies for MACS and FACS in the context of pluripotent stem cell purification, we can summarize their typical performance. The efficacy of this compound is primarily demonstrated by the selective elimination of undifferentiated cells.
| Parameter | This compound | Magnetic-Activated Cell Sorting (MACS) | Fluorescence-Activated Cell Sorting (FACS) |
| Purity | High (Elimination of >99% of undifferentiated PSCs can be inferred from mechanism) | Variable, typically >90% depending on the marker and protocol. | Very High, can exceed 99%. |
| Yield/Recovery | Not applicable (negative selection) | High, typically >80%. | Lower than MACS, variable depending on the cell type and sorting parameters. |
| Throughput | High (amenable to large-scale culture treatment) | High (can process large numbers of cells quickly). | Lower than MACS, as cells are analyzed and sorted individually. |
| Cell Viability | High for differentiated cells; induces death in PSCs. | Generally high. | Can be lower due to the high pressure and shear stress during sorting. |
| Cost | Potentially lower (reagent-based) | Moderate (requires magnetic separator and columns). | High (requires a sophisticated and expensive cell sorter). |
| Gentleness | Non-invasive for differentiated cells. | Generally gentle. | Can induce cellular stress. |
Experimental Protocols
This compound Treatment for the Elimination of Undifferentiated PSCs
A standardized, detailed protocol for the use of this compound for routine cell purification is not extensively published. However, based on its mechanism of action, a general workflow can be outlined:
-
Determine Optimal Concentration: The effective concentration of this compound for inducing apoptosis in undifferentiated PSCs while minimizing toxicity to the differentiated cell type of interest should be determined empirically. This can be achieved by treating cultures with a range of this compound concentrations and assessing cell viability and the presence of pluripotency markers after a set incubation period.
-
Treatment: Add the predetermined optimal concentration of this compound to the culture medium of the differentiated cells.
-
Incubation: Incubate the cells for a sufficient period to allow for the selective elimination of any remaining undifferentiated PSCs. The incubation time will depend on the specific cell type and the concentration of this compound used.
-
Wash and Culture: After the incubation period, wash the cells with fresh culture medium to remove this compound and cellular debris. Continue with the standard culture protocol for the differentiated cells.
-
Purity Assessment: The efficiency of PSC removal should be validated using methods such as flow cytometry for pluripotency markers (e.g., SSEA-4, TRA-1-60) or quantitative PCR for pluripotency-associated gene expression.
Magnetic-Activated Cell Sorting (MACS) Protocol for PSC Purification (Positive Selection for SSEA-4+ cells)
This protocol is a general guideline for the positive selection of SSEA-4 positive pluripotent stem cells.
Materials:
-
Single-cell suspension of the mixed cell population.
-
MACS Buffer: PBS pH 7.2, 0.5% BSA, and 2 mM EDTA.
-
Anti-SSEA-4 MicroBeads.
-
MACS Column and Separator.
Procedure:
-
Prepare a single-cell suspension from the cell culture.
-
Determine the cell number.
-
Centrifuge the cell suspension at 300 x g for 10 minutes and aspirate the supernatant.
-
Resuspend the cell pellet in 80 µL of MACS buffer per 10^7 total cells.
-
Add 20 µL of Anti-SSEA-4 MicroBeads per 10^7 total cells.
-
Mix well and incubate for 15 minutes at 2-8 °C.
-
Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes. Aspirate the supernatant.
-
Resuspend the cells in 500 µL of MACS buffer.
-
Place a MACS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing with MACS buffer.
-
Apply the cell suspension onto the column.
-
Wash the column with MACS buffer. The unlabeled cells will pass through.
-
Remove the column from the separator and place it on a collection tube.
-
Pipette 1 mL of MACS buffer onto the column and firmly push the plunger into the column to elute the magnetically labeled SSEA-4+ cells.
Fluorescence-Activated Cell Sorting (FACS) Protocol for PSC Purification (Sorting for TRA-1-60+ cells)
This protocol provides a general framework for sorting TRA-1-60 positive pluripotent stem cells.
Materials:
-
Single-cell suspension of the mixed cell population.
-
FACS Buffer: PBS with 2% FBS.
-
Fluorochrome-conjugated anti-TRA-1-60 antibody.
-
Appropriate isotype control antibody.
-
Cell strainer.
-
FACS tubes.
-
Flow cytometer with sorting capability.
Procedure:
-
Prepare a single-cell suspension from the cell culture and pass it through a cell strainer to remove clumps.
-
Determine the cell number and adjust the concentration to 1 x 10^7 cells/mL in cold FACS buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^6 cells) to a FACS tube.
-
Add the fluorochrome-conjugated anti-TRA-1-60 antibody at the manufacturer's recommended concentration.
-
In a separate tube, add the corresponding isotype control antibody to a similar aliquot of cells.
-
Incubate the cells for 20-30 minutes at 4 °C in the dark.
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the final cell pellet in an appropriate volume of cold FACS buffer for sorting.
-
Set up the flow cytometer, including compensation controls, and define the sorting gates based on the TRA-1-60 positive population and appropriate scatter properties.
-
Sort the TRA-1-60 positive cells into a collection tube containing culture medium or a suitable buffer.
Signaling Pathways and Mechanisms
This compound and the TOP2A Pathway
This compound's selectivity for pluripotent stem cells is rooted in the unique dependence of these cells on the enzyme topoisomerase II alpha (TOP2A) for their survival. This compound acts by repressing the transcription of the TOP2A gene, leading to a reduction in TOP2A protein levels. This, in turn, induces apoptosis specifically in undifferentiated hPSCs.
Caption: Mechanism of this compound action in pluripotent stem cells.
MACS and FACS Workflow
The workflows for MACS and FACS are based on the physical separation of cells following antibody-based labeling of specific cell surface markers.
Caption: General workflows for MACS and FACS cell purification.
Conclusion
The choice of purification method depends on the specific experimental needs, including the required purity, cell number, and downstream applications. This compound offers a simple, scalable, and potentially cost-effective method for the negative selection of pluripotent stem cells, which is particularly advantageous for large-scale cultures where cell viability of the differentiated population is critical. MACS provides a rapid and high-throughput method for enriching specific cell populations with good viability, making it suitable for applications requiring large numbers of purified cells. FACS offers the highest purity and the ability to sort based on multiple parameters, which is ideal for applications demanding a highly defined cell population, although at the cost of lower throughput and potentially reduced cell viability. For clinical applications, a combination of these methods may be employed to ensure the highest level of safety and efficacy.
References
Assessing the Long-Term Effects of PluriSIn #1 Treatment on Differentiated Cells: A Comparative Guide
In the rapidly advancing field of regenerative medicine and cell therapy, the presence of residual undifferentiated pluripotent stem cells (PSCs) in a final differentiated cell product poses a significant safety risk, primarily due to their potential to form teratomas. PluriSIn #1 has emerged as a valuable tool for mitigating this risk by selectively eliminating these tumorigenic cells. This guide provides a comprehensive comparison of PluriSIn #1 with alternative methods, focusing on the long-term effects on the desired differentiated cell populations, supported by available experimental data and detailed protocols.
Mechanism of Action: The Role of Stearoyl-CoA Desaturase (SCD1) Inhibition
PluriSIn #1 is a small molecule that selectively induces apoptosis in human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs)[1]. Its mechanism of action lies in the inhibition of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids, particularly oleic acid[1]. Pluripotent stem cells exhibit a unique metabolic dependency on this pathway, making them highly susceptible to SCD1 inhibition. The disruption of oleic acid synthesis in these cells leads to endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately, programmed cell death[1]. In contrast, most differentiated cell types are not as reliant on de novo oleic acid synthesis and are therefore spared from the cytotoxic effects of PluriSIn #1[1][2].
Performance Comparison: PluriSIn #1 vs. Alternatives
The ideal method for eliminating undifferentiated PSCs should be highly efficient, specific, and have no lasting adverse effects on the remaining differentiated cells. Here, we compare PluriSIn #1 to another SCD1 inhibitor, A939572, and an antibody-based approach.
| Feature | PluriSIn #1 | A939572 | Antibody-Based Methods (e.g., anti-CD117) |
| Target | Stearoyl-CoA Desaturase 1 (SCD1)[1] | Stearoyl-CoA Desaturase 1 (SCD1)[3] | Cell surface markers on pluripotent or stem cells[4] |
| Mechanism | Induces ER stress and apoptosis in PSCs[1] | Induces ER stress and apoptosis in sensitive cells[5] | Antibody-dependent cell-mediated cytotoxicity or complement-dependent cytotoxicity |
| Selectivity | High for pluripotent stem cells[1] | High for SCD1-dependent cells, including some cancer cells[5] | Dependent on the specificity of the surface marker |
| Reported Short-Term Effects on Differentiated Cells | Minimal to no apoptosis in iPSC-derived cardiomyocytes[2]. No negative impact on cardiac differentiation markers[2]. | Similar sparing of differentiated cells reported in some cancer studies[3]. | Can be highly specific with minimal off-target effects on other cell types[4]. |
| Known Long-Term Effects on Differentiated Cells | Data is limited. Short-term studies show preserved function of iPSC-derived cardiomyocytes after treatment and transplantation[2]. | Data is limited, primarily focused on cancer cell lines. | Data is limited and specific to the antibody and target cell type. |
| Potential for Off-Target Effects | Long-term metabolic or gene expression changes in some differentiated cell types are possible but not extensively studied[6]. | Similar potential for long-term metabolic alterations in SCD1-expressing differentiated cells. | Depends on the expression profile of the target antigen; off-target binding could lead to unintended cell death. |
Experimental Data Summary
While comprehensive, long-term comparative studies are scarce, the existing data provides valuable insights into the short-term safety and efficacy of PluriSIn #1.
Table 1: Short-Term Effects of PluriSIn #1 on iPSC-Derived Cardiomyocytes
| Parameter | Control (DMSO) | PluriSIn #1 (20 µM, 4 days) | Reference |
| Apoptosis of Nanog-positive iPSCs | Low | Significantly Increased | [2] |
| Apoptosis of iPSC-derived Cardiomyocytes (cTnI+) | Baseline | No significant increase | [2] |
| Expression of Cardiac Markers (cTnI, α-MHC, MLC-2v) | Normal | No significant change | [2] |
| In vivo Engraftment and Survival (2 weeks post-transplantation) | N/A (Tumor formation from untreated iPSCs) | Successful engraftment and survival of cardiomyocytes | [2] |
| Teratoma Formation from transplanted iPSCs | Yes | Prevented | [2] |
This table summarizes findings from a study by Zhang et al. (2014), which demonstrates the selective elimination of tumorigenic iPSCs by PluriSIn #1 without compromising the short-term viability and function of differentiated cardiomyocytes.
Experimental Protocols
To rigorously assess the long-term effects of any purification method, a series of comprehensive in vitro assays are necessary.
Protocol 1: Long-Term Viability and Genomic Stability Assessment
-
Cell Culture and Treatment: Plate differentiated cells (e.g., cardiomyocytes, neurons, hepatocytes) on appropriate culture substrates. Treat with PluriSIn #1 (or alternative) at the recommended concentration and duration to eliminate any residual PSCs. A vehicle-treated control group should be maintained in parallel.
-
Long-Term Culture: Culture the treated and control cells for an extended period (e.g., 4, 8, and 12 weeks), performing regular media changes and passaging as required.
-
Viability Assessment: At each time point, assess cell viability using a trypan blue exclusion assay or a fluorescence-based live/dead assay (e.g., Calcein AM/Ethidium Homodimer-1).
-
Proliferation Assay: Measure cell proliferation using a method such as the CyQUANT assay or by staining for proliferation markers like Ki-67.
-
Genomic Stability Analysis: At the final time point, perform karyotyping or comparative genomic hybridization (CGH) to assess chromosomal integrity. Analyze DNA damage by staining for markers like γH2AX.
Protocol 2: Functional Assessment of Differentiated Cells
The specific functional assays will depend on the cell type being studied.
-
Cardiomyocytes:
-
Electrophysiology: Use microelectrode arrays (MEAs) to measure field potentials, beating frequency, and conduction velocity[7].
-
Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2) to assess calcium transient dynamics.
-
Contractility: Measure contractile force using techniques like traction force microscopy.
-
-
Neurons:
-
Electrophysiology: Perform patch-clamp recordings to measure action potentials and synaptic activity.
-
Neurite Outgrowth: Image and quantify the length and branching of neurites.
-
Neurotransmitter Release: Measure the release of specific neurotransmitters in response to stimuli.
-
-
Hepatocytes:
-
Metabolic Activity: Assess cytochrome P450 activity and albumin secretion.
-
Urea Synthesis: Measure the rate of urea production.
-
Visualizing the Process
Signaling Pathway of PluriSIn #1 Action
Caption: PluriSIn #1 inhibits SCD1, leading to ER stress and apoptosis in pluripotent stem cells.
Experimental Workflow for Long-Term Assessment
Caption: Workflow for assessing the long-term effects of PluriSIn #1 on differentiated cells.
Conclusion and Future Directions
PluriSIn #1 is a highly effective tool for the selective removal of undifferentiated PSCs from differentiated cell cultures, a critical step for ensuring the safety of cell-based therapies. Current short-term data, particularly for iPSC-derived cardiomyocytes, is promising and suggests that PluriSIn #1 treatment does not impair the immediate health and function of these cells[2].
However, there is a clear need for more extensive, long-term studies across a variety of differentiated cell types. Future research should focus on a comprehensive assessment of cell viability, function, and genomic stability over prolonged culture periods (months) and after transplantation in animal models. Such studies will be crucial for definitively establishing the long-term safety and efficacy of PluriSIn #1 and other purification methods, ultimately paving the way for their confident application in clinical settings. Researchers should consider implementing the rigorous experimental protocols outlined in this guide to contribute to this vital knowledge base.
References
- 1. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. news.stanford.edu [news.stanford.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of stearoyl-CoA desaturase-1 in differentiating 3T3-L1 preadipocytes upregulates elongase 6 and downregulates genes affecting triacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiomyocyte functional screening: interrogating comparative electrophysiology of high-throughput model cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for PluriSIn #2
A Critical Note on PluriSIn #2: As of the current date, a specific Safety Data Sheet (SDS) and established disposal procedures for the compound "this compound" are not publicly available. This is a common scenario for novel research compounds. Therefore, the information provided herein is based on established best practices for the handling and disposal of new or uncharacterized small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous chemical of unknown toxicity and consult their institution's Environmental Health and Safety (EHS) department for specific guidance. This guide offers a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Quantitative Data for a Related Compound: PluriSIn #1
Since specific data for this compound is unavailable, the following table summarizes quantitative information for the closely related compound, PluriSIn #1. This information should be used for reference purposes only, assuming a similar hazard profile due to structural similarity.
| Property | Data | Citation(s) |
| Chemical Name | N'-phenylisonicotinohydrazide | [1] |
| Molecular Formula | C₁₂H₁₁N₃O | [1][2] |
| Molecular Weight | 213.24 g/mol | [1][2] |
| CAS Number | 91396-88-2 | [1][2] |
| Appearance | White to light yellow to light orange powder to crystal | [3] |
| Purity | >98.0% (HPLC) | [3] |
| Solubility | Soluble in DMSO and EtOH | [1] |
| ≥6.75 mg/mL in DMSO | [2] | |
| ≥15.67 mg/mL in EtOH (with gentle warming and ultrasonic) | [2] | |
| Insoluble in water | [2] | |
| Storage Temperature | Store at -20°C | [2] |
| Hazard Statements | H302: Harmful if swallowed | [3] |
| Precautionary Statements | P501: Dispose of contents/container to an approved waste disposal plant | [3] |
Experimental Protocols: Proper Disposal of this compound
The following is a step-by-step guide for the proper disposal of this compound, based on general laboratory procedures for hazardous chemical waste.
I. Personal Protective Equipment (PPE) and Safety Measures
-
Always wear appropriate PPE when handling this compound, including:
-
A lab coat
-
Safety goggles
-
Chemically resistant gloves (nitrile or neoprene)
-
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent the generation of dust or aerosols when handling the solid form of the compound.
II. Disposal of Solid this compound Waste
-
Unused or Expired Compound:
-
Do not dispose of solid this compound in the regular trash.
-
Carefully place the original container with the unused compound into a larger, sealable, and clearly labeled hazardous waste container.
-
-
Contaminated Materials:
-
All materials that have come into direct contact with solid this compound (e.g., weigh boats, spatulas, contaminated gloves, bench paper) are considered hazardous waste.
-
Collect these materials in a designated, sealed, and puncture-resistant solid hazardous waste container.
-
Label the container clearly as "Solid Hazardous Waste" and list "this compound" as a contaminant.
-
III. Disposal of Liquid this compound Waste (including DMSO solutions)
-
Unused or Spent Solutions:
-
Do not pour this compound solutions, including those dissolved in DMSO, down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible (e.g., glass or polyethylene) hazardous waste container.
-
Ensure the container is properly sealed to prevent evaporation and spills.
-
-
Contaminated Labware:
-
Rinse any glassware or labware that has come into contact with this compound solutions with a small amount of a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste in the designated container.
-
After the initial rinse, the labware can be washed according to standard laboratory procedures.
-
-
Labeling Liquid Waste:
-
Clearly label the liquid hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and an approximate concentration or volume of the active compound.
-
IV. Waste Storage and Collection
-
Segregation: Store hazardous waste containers for this compound separately from incompatible materials.
-
Storage Location: Keep waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup and disposal.
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PluriSIn #2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like PluriSIn #2. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a selective transcriptional inhibitor of topoisomerase II α (TOP2A).
While a specific Safety Data Sheet (SDS) for this compound (CAS 56563-17-8) is not publicly available, its mechanism of action as a topoisomerase II alpha inhibitor places it in a category of compounds that require careful handling due to their potential cytotoxicity. The following recommendations are based on established best practices for handling hazardous and cytotoxic research chemicals.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps on vials and tubes are securely fastened. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste.[1] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling is essential for safety.
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. The work area, typically a certified chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting : When weighing the solid compound, do so in a fume hood to minimize inhalation exposure. Use anti-static weigh paper or a weighing boat. For creating solutions, add the solvent to the solid slowly to avoid splashing.
-
Experimental Use : Conduct all manipulations of the compound within the fume hood. Keep the container tightly closed when not in use.
-
Decontamination : After handling, decontaminate all surfaces and equipment. A common procedure involves an initial cleaning with a detergent solution, followed by a rinse with sterile water, and a final wipe with 70% isopropyl alcohol. All cleaning materials must be disposed of as cytotoxic waste.
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All materials that have come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, pipette tips, vials, and cleaning materials.[1]
-
Containment : Use designated, leak-proof, and puncture-resistant containers clearly labeled with a "Cytotoxic" or "Biohazard" symbol. These containers are often color-coded, typically purple or yellow, depending on institutional guidelines.
-
Sharps : All contaminated sharps (needles, scalpels, etc.) must be placed in a designated cytotoxic sharps container.
-
Liquid Waste : Liquid waste containing this compound should be collected in a sealed, shatter-resistant container, clearly labeled as cytotoxic waste. Do not dispose of it down the drain.
-
Final Disposal : Sealed cytotoxic waste containers must be disposed of through your institution's hazardous waste management program. The standard method for final disposal of cytotoxic waste is high-temperature incineration.[1]
Mechanism of Action: Topoisomerase IIα Inhibition
This compound selectively eliminates undifferentiated human pluripotent stem cells by inhibiting topoisomerase II alpha (TOP2A). This enzyme is crucial for managing DNA topology during replication and transcription. By inhibiting TOP2A, this compound leads to the accumulation of DNA double-strand breaks, which triggers a cellular stress response and ultimately induces apoptosis (programmed cell death) in the target cells.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
